3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid
Description
Properties
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-8-9-16(20-2)15(10-12)14(11-17(18)19)13-6-4-3-5-7-13/h3-10,14H,11H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLPLDLDQANKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392759 | |
| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109089-77-2 | |
| Record name | 2-Methoxy-5-methyl-β-phenylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109089-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of the organic compound 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. Due to the limited availability of experimental data for this specific molecule, this guide also includes detailed, generalized experimental protocols for the determination of key physicochemical parameters.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 109089-77-2 | Vendor Data |
| Molecular Formula | C₁₇H₁₈O₃ | Calculated |
| Molecular Weight | 270.32 g/mol | Vendor Data |
| Physical State | Solid | Vendor Data |
| Melting Point | 138 °C | Vendor Data |
| Boiling Point | 413.8 ± 33.0 °C (Predicted) | [1] |
| pKa | ~4.5 (Predicted) | |
| Solubility | ||
| Water | Sparingly soluble (Predicted) | |
| Methanol | Soluble (Predicted) | |
| Dichloromethane | Soluble (Predicted) | |
| Acetone | Soluble (Predicted) |
Note on Predicted Values: The boiling point is a predicted value for a closely related compound, 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol[1]. The pKa is an estimation based on the typical pKa of phenylpropanoic acids. Solubility is predicted based on the general solubility of organic acids with significant aromatic character.
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the primary physical properties of a solid organic compound such as this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped to pack the sample into the sealed end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Solubility Determination
Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.
Methodology: Shake-Flask Method
-
Sample Preparation: A known excess amount of this compound is added to a sealed flask containing a known volume of the solvent to be tested (e.g., water, methanol, dichloromethane).
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
pKa Determination
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.
Methodology: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water/methanol).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.
Spectroscopic Analysis
Objective: To obtain spectral data for structural elucidation and confirmation.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Data Interpretation: The chemical shifts, integration, and coupling patterns of the signals are analyzed to elucidate the molecular structure.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a volatile solvent. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.
-
Data Interpretation: The absorption bands are correlated to specific functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides information about the structure of the molecule.
-
Visualization of Characterization Workflow
The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a solid organic compound.
Caption: Workflow for the characterization of a solid organic compound.
Biological Activity
Currently, there is no specific information in the public domain regarding the biological activity or signaling pathways associated with this compound. However, related methoxylated phenylpropenoic acids have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties[2][3][4]. Further research would be required to determine if this compound shares any of these activities. A related compound, 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol, is a known muscarinic receptor antagonist used in the treatment of urinary incontinence, and this compound is a synthetic precursor to it[1].
References
In-Depth Technical Guide to the Chemical Structure Elucidation of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure elucidation of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid, a key intermediate in the synthesis of the muscarinic receptor antagonist, Tolterodine. This document outlines the synthetic pathway, analytical methodologies for characterization, and the interpretation of spectroscopic data. Due to the limited availability of public domain raw spectroscopic data for this specific intermediate, this guide establishes a logical workflow for its structural confirmation based on typical characterization techniques employed in the pharmaceutical industry.
Introduction
This compound (CAS No. 109089-77-2) is a crucial chemical intermediate in the manufacturing of Tolterodine. Tolterodine is a medication used to treat overactive bladder. The purity and structural integrity of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This guide details the necessary steps and data required to unequivocally confirm its chemical structure.
Chemical Identity and Properties
A summary of the key chemical identifiers and properties for this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 109089-77-2 |
| Molecular Formula | C₁₇H₁₈O₃ |
| Molecular Weight | 270.32 g/mol |
| Appearance | Typically a white to off-white powder or crystalline solid. |
Synthesis Pathway
The synthesis of this compound is often documented in patents related to the production of Tolterodine. A common synthetic route involves the hydrolysis of 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one.
Experimental Protocol: Synthesis
While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described based on patent literature.
Materials:
-
3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one in an aqueous solution of NaOH or KOH.
-
Heat the mixture to reflux for a specified period to ensure complete hydrolysis of the lactone.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
The resulting solid is then filtered, washed with water, and dried. Alternatively, the product can be extracted into an organic solvent, which is then dried and evaporated to yield the final product.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Structure Elucidation Workflow
The confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques. The logical workflow for this elucidation is depicted below.
Spectroscopic Data and Interpretation
Although publicly accessible raw spectra are scarce, the expected data from standard analytical techniques are outlined below. Reputable manufacturers utilize these methods to ensure the quality of the intermediate.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and formula of the compound.
Experimental Protocol:
-
Technique: Electrospray Ionization (ESI) is a common technique for this type of molecule.
-
Mode: Both positive and negative ion modes can be used. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ are expected.
Expected Data:
| Ion | Expected m/z |
| [M]⁺ | 270.1256 |
| [M-H]⁻ | 269.1178 |
| [M+H]⁺ | 271.1334 |
| [M+Na]⁺ | 293.1153 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Experimental Protocol:
-
Technique: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.
-
Range: Typically 4000-400 cm⁻¹.
Expected Data:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300-2500 | O-H | Carboxylic acid, broad stretch |
| ~3100-3000 | C-H | Aromatic C-H stretch |
| ~2960-2850 | C-H | Aliphatic C-H stretch |
| ~1700 | C=O | Carboxylic acid carbonyl stretch |
| ~1600, ~1480 | C=C | Aromatic ring stretches |
| ~1250 | C-O | Aryl ether C-O stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and substitution patterns of the aromatic rings.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Spectrometers: ¹H NMR (e.g., 400 MHz) and ¹³C NMR (e.g., 100 MHz). 2D techniques like COSY and HSQC would be used to confirm assignments.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | singlet (broad) | 1H | -COOH |
| ~7.2-7.4 | multiplet | 5H | Phenyl group protons |
| ~6.7-7.1 | multiplet | 3H | Methoxy-methylphenyl protons |
| ~4.5 | triplet | 1H | -CH(Ar)(Ar')- |
| ~3.8 | singlet | 3H | -OCH₃ |
| ~2.8 | doublet | 2H | -CH₂-COOH |
| ~2.3 | singlet | 3H | -CH₃ |
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~175 | -COOH |
| ~155 | C-OCH₃ |
| ~125-145 | Aromatic carbons |
| ~55 | -OCH₃ |
| ~45 | -CH(Ar)(Ar')- |
| ~40 | -CH₂-COOH |
| ~20 | -CH₃ |
Biological Activity and Signaling Pathways
As this compound is primarily a synthetic intermediate, there is no significant published research on its specific biological activities or interactions with signaling pathways. Its biological relevance is derived from its role as a precursor to Tolterodine, which acts as a competitive antagonist of muscarinic receptors, particularly M2 and M3 subtypes, leading to the relaxation of bladder smooth muscle.
Conclusion
The chemical structure of this compound can be unequivocally determined through a systematic application of modern analytical techniques. The combination of mass spectrometry to confirm the molecular formula, infrared spectroscopy to identify key functional groups, and detailed one- and two-dimensional NMR spectroscopy to establish the precise atomic connectivity provides a robust and reliable method for its structural elucidation. This ensures the quality and suitability of this critical intermediate for its use in the synthesis of pharmaceuticals like Tolterodine.
Spectroscopic Profile of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a predictive analysis based on its chemical structure and spectroscopic data from analogous compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to structurally similar compounds.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.20-7.40 | Multiplet | 5H | Phenyl-H |
| ~6.80-7.10 | Multiplet | 3H | Methoxy-methylphenyl-H |
| ~4.50 | Triplet | 1H | -CH(Ar)₂ |
| ~3.80 | Singlet | 3H | -OCH₃ |
| ~2.80 | Doublet | 2H | -CH₂-COOH |
| ~2.30 | Singlet | 3H | -CH₃ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | -COOH |
| ~156 | Ar-C-OCH₃ |
| ~142 | Phenyl-C (ipso) |
| ~135 | Methoxy-methylphenyl-C (ipso) |
| ~130 | Ar-C-CH₃ |
| ~129 | Phenyl-CH |
| ~128 | Phenyl-CH |
| ~127 | Phenyl-CH |
| ~126 | Methoxy-methylphenyl-CH |
| ~125 | Methoxy-methylphenyl-CH |
| ~110 | Methoxy-methylphenyl-CH |
| ~55 | -OCH₃ |
| ~45 | -CH(Ar)₂ |
| ~40 | -CH₂-COOH |
| ~21 | -CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 2850-3000 | Medium | C-H stretch (Aromatic and Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| 1500-1600 | Medium-Strong | C=C stretch (Aromatic Rings) |
| ~1240 | Strong | C-O stretch (Aryl Ether) |
| 1000-1150 | Medium | C-O stretch (Carboxylic Acid) |
Predicted Mass Spectrometry (MS) Data
For the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 270.1256, corresponding to the molecular formula C₁₇H₁₈O₃. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the methoxy group (-OCH₃, 31 Da), and cleavage at the benzylic position.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H NMR) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C NMR).
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
KBr Pellet: Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, typically coupled with an ionization source such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the sensitivity of the instrument.
ESI-MS Acquisition (Positive or Negative Ion Mode):
-
The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Ionization Voltage: ~3-5 kV.
-
Nebulizing Gas Flow: Adjusted to obtain a stable spray.
-
Drying Gas Flow and Temperature: Optimized to desolvate the ions.
-
Mass Range: m/z 50-500.
EI-MS Acquisition:
-
A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Electron Energy: 70 eV.
-
Source Temperature: ~200-250 °C.
-
Mass Range: m/z 40-500.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
An In-Depth Technical Guide to 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (CAS 109089-77-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid, with the Chemical Abstracts Service (CAS) number 109089-77-2, is a key chemical intermediate primarily recognized for its crucial role in the synthesis of Tolterodine. Tolterodine is a potent muscarinic receptor antagonist used in the treatment of overactive bladder. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and the biological relevance of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
This section summarizes the key chemical and physical identifiers for this compound.
| Property | Value |
| CAS Number | 109089-77-2 |
| Molecular Formula | C₁₇H₁₈O₃ |
| Molecular Weight | 270.32 g/mol |
| IUPAC Name | This compound |
| Synonyms | Benzenepropanoic acid, 2-methoxy-5-methyl-β-phenyl- |
| 3-(2-Methoxy-5-methyl-phenyl)-3-phenyl-propionic acid | |
| Appearance | Typically a white to off-white solid or powder |
| Purity | Commercially available with purity often exceeding 98%[1] |
Synthesis
Experimental Protocol: General Synthesis from a Lactone Precursor
The following protocol is a generalized representation based on patent literature describing the synthesis of Tolterodine and its intermediates.
Reaction: Ring opening and methylation of 3,4-dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-one.
Reagents and Materials:
-
3,4-dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-one (lactone precursor)
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Base (e.g., potassium carbonate, sodium hydroxide)
-
Solvent (e.g., acetone, methanol)
Procedure:
-
The lactone precursor, 3,4-dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-one, is dissolved in a suitable solvent system, such as a mixture of acetone and methanol.
-
A base, such as potassium carbonate, is added to the solution to facilitate the reaction.
-
The methylating agent, for instance, methyl iodide, is added to the reaction mixture.
-
The mixture is heated under reflux for a specified period to drive the reaction to completion.
-
Upon completion, the reaction mixture is worked up to isolate the methyl ester intermediate, methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate.
-
This ester is then hydrolyzed, typically using a base like sodium hydroxide, to yield the final product, this compound.
-
The final product is purified using standard techniques such as recrystallization or chromatography.
Spectroscopic Data
Detailed, publicly available spectroscopic data for this compound is limited. The following tables provide expected data based on its chemical structure and analysis of similar compounds. Commercial suppliers confirm the structure and purity of this compound using techniques including ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.[2]
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 12.0 - 10.0 | s | 1H | Carboxylic acid proton (-COOH) |
| ~ 7.4 - 7.1 | m | 5H | Aromatic protons (phenyl ring) |
| ~ 7.0 - 6.7 | m | 3H | Aromatic protons (methoxyphenyl ring) |
| ~ 4.5 - 4.3 | t | 1H | Methine proton (-CH-) |
| ~ 3.8 | s | 3H | Methoxy protons (-OCH₃) |
| ~ 3.0 - 2.8 | d | 2H | Methylene protons (-CH₂-) |
| ~ 2.3 | s | 3H | Methyl protons (-CH₃) |
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~ 178 - 174 | Carboxylic acid carbon (-COOH) |
| ~ 158 - 155 | Aromatic carbon (-C-OCH₃) |
| ~ 145 - 125 | Aromatic carbons |
| ~ 56 - 54 | Methoxy carbon (-OCH₃) |
| ~ 45 - 42 | Methine carbon (-CH-) |
| ~ 40 - 37 | Methylene carbon (-CH₂-) |
| ~ 21 - 19 | Methyl carbon (-CH₃) |
FTIR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3300 - 2500 | O-H stretch (broad, carboxylic acid) |
| ~ 3100 - 3000 | C-H stretch (aromatic) |
| ~ 3000 - 2850 | C-H stretch (aliphatic) |
| ~ 1720 - 1680 | C=O stretch (carboxylic acid) |
| ~ 1600 - 1450 | C=C stretch (aromatic) |
| ~ 1250 - 1200 | C-O stretch (asymmetric, aryl ether) |
| ~ 1050 - 1020 | C-O stretch (symmetric, aryl ether) |
Mass Spectrometry (MS) Data (Predicted)
| m/z Ratio | Assignment |
| 270.12 | [M]⁺ (Molecular ion) |
| 225.10 | [M - COOH]⁺ |
| 195.08 | [M - C₆H₅CHCOOH]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Biological Activity and Relevance
The primary biological significance of this compound is its role as a direct precursor in the synthesis of Tolterodine. There is currently no substantial body of research available in the public domain that details the specific pharmacological activities, mechanism of action, or signaling pathway interactions of this intermediate itself. Its utility lies in its chemical structure, which is readily converted to the final active pharmaceutical ingredient.
Role as a Tolterodine Intermediate
Tolterodine is a competitive muscarinic receptor antagonist. It exhibits a high affinity for the muscarinic receptors in the urinary bladder. By blocking these receptors, Tolterodine reduces the contractility of the detrusor muscle, thereby alleviating the symptoms of overactive bladder, such as urinary frequency, urgency, and incontinence.[3][4]
The conversion of this compound to Tolterodine involves several steps, including reduction of the carboxylic acid to an alcohol, followed by amination.
Conclusion
This compound is a vital intermediate in the pharmaceutical industry, specifically for the production of Tolterodine. While its own biological activity is not extensively studied, its chemical properties and structure are optimized for its role as a precursor. This guide provides a foundational understanding of this compound for researchers and professionals involved in the synthesis and development of related pharmaceutical agents. Further research into the potential intrinsic biological activities of this and other intermediates could be a future area of exploration.
References
An In-depth Technical Guide on the Potential Biological Activity of Methoxy Phenylpropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxy phenylpropanoic acid derivatives represent a versatile class of compounds exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of their potential therapeutic applications, focusing on their anti-inflammatory, anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a foundational resource for researchers in the field of drug discovery and development.
Introduction
Methoxy phenylpropanoic acids are a significant scaffold in medicinal chemistry, with derivatives demonstrating a range of pharmacological effects. The presence of the methoxy group and the phenylpropanoic acid core structure contributes to their diverse biological interactions.[1] These compounds, both naturally occurring and synthetic, have garnered considerable interest for their potential to modulate key biological pathways implicated in various diseases. This guide will delve into the core biological activities of these derivatives, presenting a synthesis of current research to aid in the exploration of their therapeutic potential.
Biological Activities and Quantitative Data
The biological activities of methoxy phenylpropanoic acid derivatives are diverse, with significant potential in several therapeutic areas. This section summarizes the key findings and presents quantitative data for easy comparison.
Anti-inflammatory Activity
Several methoxy phenylpropanoic acid derivatives have demonstrated potent anti-inflammatory effects. Their mechanisms often involve the inhibition of key inflammatory mediators and pathways. For instance, (E)-3-(3-methoxyphenyl)propenoic acid has been reported to possess anti-inflammatory and analgesic activity through the inhibition of cyclooxygenase-2 (COX-2).[2] Another study highlighted that pyrrole-containing phenylpropanoic acid derivatives can reduce carrageenan-induced paw edema and modulate inflammatory cytokines like TNF-α.
| Compound/Derivative | Assay | Endpoint | Result | Reference |
| (E)-3-(3-methoxyphenyl)propenoic acid | COX-2 Inhibition | - | Stronger than aspirin | [2] |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (single dose, 20 mg/kg) | Edema Reduction at 2h | Significant (p = 0.001) | |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (14 days, all doses) | Edema Inhibition | Significant (p < 0.001) | |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | LPS-induced systemic inflammation (repeated dose, 40 mg/kg) | TNF-α Decrease | Significant (p = 0.032) | |
| Methyl-3-methoxy-4-hydroxy styryl ketone (MHSK) | Carrageenan-induced edema | Anti-inflammatory activity | Marked | [3] |
| Phenyl-3-methoxy-4-hydroxy styryl ketone (PHSK) | Carrageenan-induced edema | Anti-inflammatory activity | Marked | [3] |
Anticancer Activity
The anticancer potential of methoxy phenylpropanoic acid derivatives is an emerging area of research. Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines. For example, certain 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives have shown potent antiproliferative activity against lung cancer cell lines, with proposed mechanisms involving the inhibition of SIRT2 and EGFR.[4][5]
| Compound/Derivative | Cell Line | Endpoint | Result (IC50) | Reference |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivative 21 | A549 (Lung Cancer) | Antiproliferative Activity | 5.42 µM | [4] |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivative 22 | A549 (Lung Cancer) | Antiproliferative Activity | 2.47 µM | [4] |
| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) | LPS-stimulated PBMCs | IL-6 Inhibition | 0.85 µM | [6] |
| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) | LPS-stimulated PBMCs | IL-1β Inhibition | 0.87 µM | [6] |
| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) | LPS-stimulated PBMCs | IL-8 Inhibition | 1.58 µM | [6] |
| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) | LPS-stimulated PBMCs | TNF-α Inhibition | 1.22 µM | [6] |
Antimicrobial Activity
Methoxy phenylpropanoic acid derivatives have also been investigated for their antimicrobial properties against a range of pathogens. For instance, derivatives of 3-hydroxy-2-methylene-3-phenylpropionic acid have displayed potent antibacterial and antifungal activities.[7]
| Compound/Derivative Class | Organism | Endpoint | Result (MIC) | Reference |
| 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives (compounds 3-6, 15, 17, 18) | Various bacteria and fungi | Antimicrobial activity | 14–16 µg/mL | [7] |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Candida auris | Antifungal activity | 0.5 to 64 µg/mL | [8] |
| Hydrazones 14-16 (heterocyclic substituents) | ESKAPE bacteria and drug-resistant Candida | Antimicrobial activity | Potent and broad-spectrum | [8] |
| 2-(6-methoxynaphthalen-2-yl)-N-(4-(2-(4-oxopentan-2-ylidene)hydrazinecarbonyl)phenyl) propanamide 6 | S. pneumoniae | Antibacterial activity | 1.95 µg/ml | [9] |
Antioxidant Activity
The antioxidant capacity of methoxy phenylpropanoic acid derivatives is well-documented, with structure-activity relationship studies indicating that the number and position of methoxy and hydroxyl groups on the phenyl ring are crucial for activity.[10][11] Ferulic acid, a prominent methoxy derivative of cinnamic acid, is a well-known antioxidant.[1]
| Compound/Derivative | Assay | Endpoint | Result | Reference |
| Anisic acid (p-methoxybenzoic acid) | Tyrosinase inhibition (L-DOPA oxidation) | IC50 | 0.60 mM | [12] |
| 2-methoxyphenols | DPPH radical scavenging | log 1/IC50 | Linearly related to Ionization Potential (r²=0.768) | [13] |
Enzyme Inhibition
Beyond COX enzymes, methoxy phenylpropanoic acid derivatives have been shown to inhibit other enzymes, such as angiotensin-converting enzyme (ACE), making them potential candidates for cardiovascular therapies.
| Compound/Derivative | Enzyme | Endpoint | Result (IC50) | Reference |
| Methyl 2-methoxycarbonyl-3-phenylpropionate derivative 5b | Angiotensin Converting Enzyme (ACE) | Inhibition | 0.0039 µmol/L | [14] |
| Methyl 2-methoxycarbonyl-3-phenylpropionate derivative 5d | Angiotensin Converting Enzyme (ACE) | Inhibition | 0.0027 µmol/L | [14] |
| Methyl 2-methoxycarbonyl-3-phenylpropionate derivative 5e | Angiotensin Converting Enzyme (ACE) | Inhibition | 0.0021 µmol/L | [14] |
| Methyl 2-methoxycarbonyl-3-phenylpropionate derivative 5f | Angiotensin Converting Enzyme (ACE) | Inhibition | 0.0052 µmol/L | [14] |
Signaling Pathways and Mechanisms of Action
The biological effects of methoxy phenylpropanoic acid derivatives are underpinned by their interaction with specific signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.
Inhibition of the Cyclooxygenase (COX) Pathway
A primary mechanism for the anti-inflammatory activity of many phenylpropanoic acid derivatives is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[15] By blocking the active site of COX enzymes, these derivatives reduce the production of pro-inflammatory prostaglandins.[16]
Caption: Inhibition of the COX pathway by methoxy phenylpropanoic acid derivatives.
Modulation of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory genes, including cytokines and chemokines.[9] Some phenylpropanoid derivatives have been shown to inhibit the NF-κB signaling pathway.[17] This inhibition can occur through various mechanisms, such as preventing the degradation of the inhibitory IκB proteins, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.
Caption: Modulation of the NF-κB signaling pathway.
Experimental Protocols
Reproducible and rigorous experimental design is fundamental to the evaluation of the biological activity of novel compounds. This section provides detailed methodologies for key assays.
Synthesis of 3-(4-Methoxyphenyl)propanoic Acid
This protocol describes a representative synthesis of a methoxy phenylpropanoic acid derivative.
Materials:
-
3-(4-methoxyphenyl)acrylic acid
-
10% Palladium on activated carbon (Pd/C)
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 3-(4-methoxyphenyl)acrylic acid (15 g, 14.7 mmol) in tetrahydrofuran (50 mL).[2]
-
Add a catalytic amount of 10% palladium on activated carbon.[2]
-
Carry out the hydrogenation reaction at room temperature under a hydrogen atmosphere with continuous stirring for 5 hours.[2]
-
Monitor the reaction completion by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to remove the catalyst.[2]
-
Concentrate the filtrate under vacuum to yield the solid product.[2]
Caption: Workflow for the synthesis of 3-(4-methoxyphenyl)propanoic acid.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (methoxy phenylpropanoic acid derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[18]
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19]
-
Aspirate the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[18]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow of the MTT cytotoxicity assay.
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds by their ability to scavenge the stable DPPH free radical.[4]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound
-
Positive control (e.g., ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[4]
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
In a cuvette or 96-well plate, mix a defined volume of the sample dilution with the DPPH working solution.[4]
-
Include a blank containing only the solvent and a control containing the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[4]
-
Measure the absorbance at 517 nm.[4]
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[17]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Test compound
-
Vehicle control
-
Positive control (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., oral, intraperitoneal).
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[20]
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours).[20]
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound
-
Positive control antibiotic/antifungal
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound and the positive control.
-
Dispense 100 µL of sterile broth into the wells of a 96-well plate.[21]
-
Perform a two-fold serial dilution of the test compound across the plate.[21]
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[21]
-
Add 100 µL of the diluted inoculum to each well.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.[21]
-
Determine the MIC as the lowest concentration of the compound that shows no visible growth.[21]
Conclusion and Future Perspectives
Methoxy phenylpropanoic acid derivatives have demonstrated a remarkable range of biological activities, positioning them as a promising scaffold for the development of novel therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to explore their potential further. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific biological targets. Additionally, in-depth studies on the in vivo efficacy, pharmacokinetic profiles, and safety of lead compounds are essential to translate these promising preclinical findings into clinical applications. The continued investigation of these versatile molecules holds significant promise for addressing unmet needs in the treatment of inflammatory diseases, cancer, infectious diseases, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-(4-Methoxyphenyl)propionic acid | 1929-29-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. researchgate.net [researchgate.net]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. 3.7. Antimicrobial Evaluation of Compounds 1–7 [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. inotiv.com [inotiv.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide on 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid as a Tolterodine Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. The control of impurities in the final drug substance is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the therapeutic product. This technical guide focuses on a specific potential impurity of Tolterodine: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid .
This document provides a comprehensive overview of this impurity, including its chemical identity, potential formation pathways, and detailed analytical methodologies for its detection and quantification. The information presented herein is intended to support researchers, analytical scientists, and drug development professionals in understanding and controlling this impurity in Tolterodine.
Chemical Identity and Characterization
The chemical structure and key identifiers for this compound are presented below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 109089-77-2 |
| Molecular Formula | C₁₇H₁₈O₃ |
| Molecular Weight | 270.32 g/mol |
| Structure |
|
Potential Formation Pathways
The formation of this compound as an impurity in Tolterodine can be postulated through two primary routes: as a residual starting material or intermediate from a specific synthetic pathway, or as a degradation product arising from the oxidation of a related impurity.
Synthesis Intermediate Pathway
One possible synthetic route to Tolterodine involves intermediates that are structurally similar to the propanoic acid impurity. While various synthetic strategies for Tolterodine exist, a pathway proceeding through the reduction of a carboxylic acid to an alcohol, followed by subsequent functional group transformations, could potentially leave unreacted starting material or byproducts.
A plausible, though not commonly cited, synthesis could involve the preparation of this compound, which is then reduced to the corresponding alcohol, 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (recognized as Tolterodine Impurity A). If this reduction is incomplete, the propanoic acid could be carried through the synthesis and appear as an impurity in the final drug substance.
Oxidation of Tolterodine Impurity A
A more likely pathway for the formation of this compound is through the oxidation of its corresponding primary alcohol, 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol. This alcohol is a known impurity of Tolterodine, designated as Tolterodine Impurity A in the European Pharmacopoeia.
The oxidation of this primary alcohol to a carboxylic acid could occur under certain conditions during the synthesis of Tolterodine, its subsequent purification, or during storage of the drug substance if exposed to oxidizing agents.
Experimental Protocols
The detection and quantification of this compound in Tolterodine require a validated, stability-indicating analytical method. Based on the literature for the analysis of Tolterodine and its known impurities, a reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) method is recommended.
Proposed UPLC Method for Impurity Profiling
The following method is adapted from a validated stability-indicating UPLC method for Tolterodine tartrate and its known impurities and is expected to provide good resolution for the propanoic acid impurity.
4.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | ACQUITY UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.01 M Potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile:Mobile Phase A (90:10, v/v) |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 3.0 | |
| 5.0 | |
| 5.1 | |
| 7.0 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 1 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
4.1.2. Standard and Sample Preparation
-
Standard Solution: Prepare a standard solution of this compound reference standard in the diluent at a concentration relevant to the specification limit.
-
Sample Solution: Prepare a solution of the Tolterodine drug substance or product in the diluent to a final concentration of approximately 0.5 mg/mL.
Method Validation Considerations
The proposed analytical method should be fully validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: Demonstrated by the resolution of the impurity from Tolterodine and other known impurities. Forced degradation studies should be performed to ensure that the method is stability-indicating.
-
Linearity: Assessed over a range of concentrations, typically from the reporting threshold to 120% of the specification limit for the impurity.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined to ensure the method's sensitivity.
-
Accuracy: Evaluated by recovery studies of the impurity spiked into the drug substance or product.
-
Precision: Including repeatability and intermediate precision.
-
Robustness: Assessed by making small, deliberate variations to the method parameters.
Quantitative Data and Acceptance Criteria
Specific pharmacopoeial limits for this compound in Tolterodine are not explicitly defined in the major pharmacopoeias at the time of this writing. However, general guidelines for the control of impurities in new drug substances, such as those from the International Council for Harmonisation (ICH), would apply.
| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold |
| Maximum Daily Dose ≤ 2 g/day | 0.05% | 0.10% | 0.15% or 1.0 mg per day intake (whichever is lower) |
For Tolterodine, with a typical maximum daily dose of 4 mg, the thresholds would be based on the percentage values. Any impurity found at a level exceeding the identification threshold would require structural elucidation, and levels above the qualification threshold would necessitate toxicological assessment.
Conclusion
This compound is a potential process-related impurity or degradation product of Tolterodine. Its control is essential for ensuring the quality, safety, and efficacy of the final drug product. This guide has provided an overview of its chemical properties, likely formation pathways, and a robust analytical methodology for its detection and quantification. Drug manufacturers should consider the potential presence of this impurity and implement appropriate analytical controls throughout the manufacturing process and stability testing of Tolterodine.
An In-Depth Technical Guide to the Synthesis and Isolation of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and isolation of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid, a key intermediate in the preparation of the muscarinic receptor antagonist, Tolterodine. This document details the synthetic pathway, experimental protocols, and characterization data for this compound. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction
This compound (CAS No: 109089-77-2) is a crucial synthetic intermediate, primarily recognized for its role in the multi-step synthesis of Tolterodine. Tolterodine is a medication used to treat urinary incontinence. The discovery and development of this propanoic acid derivative are intrinsically linked to the process development of Tolterodine. This guide will focus on the chemical synthesis and isolation of this intermediate, providing a detailed experimental framework.
Synthetic Pathway
The most common synthetic route to this compound begins with the reaction of p-cresol and trans-cinnamic acid. This process involves the formation of a lactone, followed by a ring-opening and methylation to yield the methyl ester of the target compound. The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
Experimental Protocols
The following protocols are detailed representations of the key synthetic steps.
Synthesis of 6-Methyl-4-phenylchroman-2-one
This initial step involves the acid-catalyzed cyclization of p-cresol and trans-cinnamic acid.[1]
Materials:
-
p-Cresol
-
trans-Cinnamic acid
-
Sulfuric acid (concentrated)
Procedure:
-
A mixture of p-cresol and trans-cinnamic acid is heated in the presence of concentrated sulfuric acid.
-
The reaction mixture is stirred at an elevated temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice water.
-
The precipitated solid is collected by filtration, washed with water until neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate
This step involves the ring-opening of the lactone and subsequent methylation.
Materials:
-
6-Methyl-4-phenylchroman-2-one
-
Sodium hydroxide (or other suitable base)
-
Methyl iodide (or dimethyl sulfate)
-
Methanol/Acetone (solvent)
Procedure:
-
6-Methyl-4-phenylchroman-2-one is dissolved in a mixture of methanol and acetone.
-
A solution of sodium hydroxide is added to open the lactone ring.
-
Methyl iodide is then added to the reaction mixture to methylate both the phenolic hydroxyl group and the carboxylic acid.
-
The reaction is typically refluxed for several hours.
-
After completion, the solvent is removed under reduced pressure, and the residue is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield the crude methyl ester, which can be purified by column chromatography.
Synthesis of this compound
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
Materials:
-
Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate
-
Sodium hydroxide (or lithium hydroxide)
-
Tetrahydrofuran (THF)/Water (solvent)
-
Hydrochloric acid (for acidification)
Procedure:
-
The methyl ester is dissolved in a mixture of THF and water.
-
A solution of sodium hydroxide is added, and the mixture is stirred at room temperature or gently heated to facilitate hydrolysis.
-
The reaction progress is monitored by TLC until the starting material is consumed.
-
Upon completion, the THF is removed under reduced pressure.
-
The aqueous residue is cooled in an ice bath and acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Data Presentation
The following table summarizes the key quantitative data for the target compound.
| Property | Value |
| CAS Number | 109089-77-2 |
| Molecular Formula | C₁₇H₁₈O₃ |
| Molecular Weight | 270.32 g/mol |
| Appearance | White to off-white powder |
| Purity (typical) | ≥98% (by HPLC) |
Characterization Data
The structural integrity of this compound is confirmed by various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical method would employ a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution, with UV detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule. Expected signals would include those for the aromatic protons, the methoxy group protons, the methyl group protons, and the protons of the propanoic acid chain.
-
¹³C NMR: Shows the signals for all the unique carbon atoms in the molecule, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.
Note: Specific spectral data should be acquired for each synthesized batch to confirm identity and purity.
Logical Workflow for Quality Control
A robust quality control workflow is essential to ensure the purity and identity of the synthesized compound.
Conclusion
This technical guide has outlined the synthesis, isolation, and characterization of this compound. The provided experimental protocols and data serve as a valuable resource for chemists involved in the synthesis of Tolterodine and related pharmaceutical compounds. Adherence to detailed experimental procedures and rigorous quality control is paramount to ensure the production of high-purity material suitable for further synthetic transformations.
References
In-depth Technical Guide: Thermochemical Properties of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental or computationally derived thermochemical properties for 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. This guide, therefore, provides a framework for the determination of these properties based on established methodologies for similar aromatic carboxylic acids. The data presented in the tables are placeholders and should be replaced with experimental values once available.
Introduction
This compound is a complex carboxylic acid derivative. Understanding its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, safety analysis, and computational modeling in chemical and pharmaceutical research. This document outlines the standard experimental and computational methodologies that would be employed to determine these vital parameters.
Core Thermochemical Properties
A summary of the key thermochemical properties for a compound like this compound would be presented as follows.
Table 1: Hypothetical Thermochemical Data Summary
| Property | Symbol | Value | Units | Method |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Data not available | kJ·mol-1 | Computational (e.g., G4) |
| Standard Molar Enthalpy of Formation (crystal) | ΔfH°(cr) | Data not available | kJ·mol-1 | Combustion Calorimetry |
| Standard Molar Entropy (gas) | S°(g) | Data not available | J·mol-1·K-1 | Computational |
| Molar Heat Capacity (gas) | Cp(g) | Data not available | J·mol-1·K-1 | Computational |
| Enthalpy of Sublimation | ΔsubH | Data not available | kJ·mol-1 | Transpiration Method |
| Enthalpy of Fusion | ΔfusH | Data not available | kJ·mol-1 | DSC |
| Melting Point | Tfus | Data not available | K | DSC |
Experimental Protocols for Thermochemical Analysis
The determination of the thermochemical properties of this compound would involve the following key experimental techniques.
Combustion Calorimetry
Objective: To determine the standard molar enthalpy of formation in the crystalline state (ΔfH°(cr)).
Methodology:
-
A precisely weighed sample of the crystalline compound is placed in a crucible within a combustion bomb.
-
The bomb is filled with high-pressure oxygen and sealed.
-
The bomb is submerged in a known quantity of water in a calorimeter.
-
The sample is ignited, and the temperature change of the water is meticulously recorded.
-
The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.
-
The standard enthalpy of combustion is then used to derive the standard enthalpy of formation using Hess's Law.
Transpiration Method
Objective: To determine the vapor pressure and enthalpy of sublimation (ΔsubH).
Methodology:
-
A sample of the compound is placed in a saturator tube.
-
A stream of an inert gas (e.g., nitrogen) is passed through or over the sample at a constant, known flow rate and temperature.
-
The gas becomes saturated with the vapor of the substance.
-
The amount of sublimated substance is determined by collecting it in a condenser and measuring its mass, or by measuring the mass loss of the sample.
-
The vapor pressure is calculated from the amount of sublimated substance and the volume of the carrier gas.
-
By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tfus) and enthalpy of fusion (ΔfusH).
Methodology:
-
A small, weighed sample of the compound is placed in a sealed aluminum pan. An empty pan is used as a reference.
-
The sample and reference pans are heated at a constant rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
A sharp endothermic peak in the heat flow signal indicates melting. The temperature at the peak maximum is the melting point.
-
The area under the melting peak is integrated to determine the enthalpy of fusion.[1]
Computational Thermochemistry
In the absence of experimental data, computational methods are invaluable for estimating thermochemical properties.
Objective: To calculate gas-phase thermochemical properties such as the standard molar enthalpy of formation (ΔfH°(g)), standard molar entropy (S°(g)), and molar heat capacity (Cp(g)).
Methodology: High-level quantum chemical methods, such as the Gaussian-n (G3, G4) composite methods, are commonly employed.[2]
-
The molecular geometry of the most stable conformer(s) of this compound is optimized.
-
Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to compute thermal corrections to the enthalpy and entropy.
-
A series of single-point energy calculations are performed at different levels of theory and with various basis sets.
-
The results are combined in a predefined manner to extrapolate to a high level of accuracy, yielding the gas-phase enthalpy of formation and other thermodynamic properties.[3]
Experimental and Computational Workflow
The logical flow for a comprehensive thermochemical characterization of this compound is depicted below.
Caption: Workflow for Thermochemical Property Determination.
Signaling Pathways and Biological Activity
A review of the available literature indicates that this compound is primarily documented as a chemical intermediate, for instance, in the synthesis of related compounds. There is no information available in the public domain to suggest its involvement in specific biological signaling pathways. Therefore, a diagram of signaling pathways is not applicable at this time. Should future research reveal biological activity, this section would be updated to include relevant pathway diagrams.
References
An In-depth Technical Guide to the Solubility of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining these parameters experimentally. The guide includes detailed experimental protocols and a logical workflow to assist researchers in generating reliable solubility data for this compound, a crucial aspect in fields ranging from pharmaceutical development to material science.
Introduction
This compound, with the CAS Number 109089-77-2, is a carboxylic acid derivative. Understanding its solubility in various organic solvents is paramount for its application in synthesis, purification, formulation, and various analytical procedures. The molecular structure, featuring both polar (carboxylic acid, methoxy) and non-polar (phenyl, methylphenyl) moieties, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.
Data Presentation
A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in a range of common organic solvents. One source indicates its use in a synthesis reaction where it was dissolved in tetrahydrofuran, implying some degree of solubility in this solvent. However, another source qualitatively lists the compound as insoluble in acetone and methanol. This conflicting information highlights the critical need for empirical determination of its solubility.
To facilitate future research and data compilation, the following table is provided as a template for organizing experimentally determined solubility data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Methanol | 25 | e.g., Gravimetric | ||
| e.g., Ethanol | 25 | e.g., HPLC | ||
| e.g., Acetone | 25 | e.g., UV-Vis | ||
| e.g., Ethyl Acetate | 25 | |||
| e.g., Dichloromethane | 25 | |||
| e.g., Tetrahydrofuran | 25 | |||
| e.g., Toluene | 25 | |||
| e.g., Heptane | 25 |
Experimental Protocols
To address the current data gap, the following detailed methodologies are provided for the systematic determination of the solubility of this compound in organic solvents.
Method 1: Gravimetric Determination of Solubility
This method is a straightforward and widely used technique for determining the solubility of a solid in a solvent.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Add an excess amount of solid this compound to a series of vials.
-
Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Securely cap the vials and place them in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved solid.
-
Transfer the clear, saturated solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent from the solution using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Weigh the evaporating dish or vial containing the dried solute.
-
Calculate the solubility in g/100 mL using the following formula:
Solubility ( g/100 mL) = (Weight of residue (g) / Volume of solvent used (mL)) * 100
Method 2: High-Performance Liquid Chromatography (HPLC) Based Solubility Assay
This method is suitable for more accurate and high-throughput solubility screening.
Materials:
-
This compound (solid)
-
Selected organic solvents
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column
-
Volumetric flasks and pipettes
-
Calibration standards of the compound in a suitable solvent
Procedure:
-
Prepare a saturated solution as described in Method 1 (Steps 1-6).
-
Prepare a series of calibration standards of this compound of known concentrations in a solvent in which the compound is freely soluble.
-
Inject the calibration standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.
-
Dilute a known volume of the filtered saturated solution with a suitable solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
Logical Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of this compound.
Caption: A logical workflow for the experimental determination of solubility.
This guide provides the necessary framework for researchers to systematically determine the solubility of this compound in various organic solvents. The generation of such data is essential for the advancement of research and development involving this compound.
Methodological & Application
Synthesis Protocol for 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid, a key intermediate in the production of various pharmaceuticals, including the muscarinic receptor antagonist Tolterodine. The synthesis is a two-step process commencing with the ring-opening and methylation of 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one to yield the methyl ester intermediate, followed by its hydrolysis to the final carboxylic acid product.
Experimental Protocols
The synthesis is comprised of two primary stages:
-
Step 1: Synthesis of Methyl 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoate This step involves the ring-opening of the lactone, 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one, followed by methylation to form the corresponding methyl ester. Two effective methods for this transformation are presented below.
-
Step 2: Hydrolysis of Methyl 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoate The final step is the saponification of the methyl ester to the desired this compound.
Step 1: Synthesis of Methyl 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoate
Method A: Using Methyl Iodide and Potassium Carbonate
This method employs methyl iodide as the methylating agent and potassium carbonate as the base.
Materials:
-
6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Methanol, anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one (1.0 equivalent) in a mixture of anhydrous acetone and anhydrous methanol.
-
Add anhydrous potassium carbonate (a suitable excess, e.g., 2-3 equivalents).
-
To the stirred suspension, add methyl iodide (a suitable excess, e.g., 1.5-2.5 equivalents) in a dropwise manner.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Method B: Using Dimethyl Sulfate and Sodium Hydroxide with a Phase Transfer Catalyst
This alternative method utilizes dimethyl sulfate as the methylating agent in a biphasic system with a phase transfer catalyst.[1]
Materials:
-
6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydroxide (NaOH)
-
Phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide)
-
Organic solvent (e.g., toluene or dichloromethane)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a mechanical stirrer
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare an aqueous solution of sodium hydroxide.
-
In a round-bottom flask, dissolve 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one (1.0 equivalent) in the chosen organic solvent.
-
Add the phase transfer catalyst to the organic solution.
-
With vigorous stirring, add the aqueous sodium hydroxide solution.
-
From an addition funnel, add dimethyl sulfate (a suitable excess, e.g., 1.5-2.5 equivalents) dropwise to the biphasic mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate.
-
Purify the crude product by column chromatography on silica gel if required.
Step 2: Hydrolysis of Methyl 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoate
This is a standard saponification procedure to convert the methyl ester to the final carboxylic acid.
Materials:
-
Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated or 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate (1.0 equivalent) in a mixture of methanol (or ethanol) and water.
-
Add a solution of sodium hydroxide or potassium hydroxide (a suitable excess, e.g., 2-4 equivalents) in water.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of hydrochloric acid. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
The following table summarizes the key parameters for the synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |
| 1A | Ring-Opening & Methylation | 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one | Methyl iodide, Potassium carbonate | Acetone/Methanol | Reflux | Not specified |
| 1B | Ring-Opening & Methylation | 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one | Dimethyl sulfate, Sodium hydroxide, Phase transfer catalyst | Toluene or Dichloromethane/Water | Room Temp. to gentle heating | Not specified |
| 2 | Hydrolysis | Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate | Sodium hydroxide or Potassium hydroxide | Methanol/Water or Ethanol/Water | Reflux | High |
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
References
Application Note: HPLC Method for Purity Analysis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The described method is suitable for quantifying the main component and separating it from potential process-related impurities and degradation products. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of this and structurally similar aromatic carboxylic acids.
Introduction
This compound is an aromatic carboxylic acid derivative. Ensuring its purity is critical for the quality and safety of downstream products. High-performance liquid chromatography (HPLC) is a widely used technique for the purity determination of pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy.[1] This application note provides a detailed isocratic RP-HPLC method that offers excellent separation and quantification.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.[2]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Ortho-phosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
A summary of the optimized HPLC conditions is presented in Table 1. These conditions were developed based on common practices for the analysis of aromatic carboxylic acids and related pharmaceutical compounds like Tolterodine.[3][4]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Table 1: HPLC Chromatographic Conditions
-
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 60:40 volume ratio. Degas the mobile phase by sonication or helium sparging.
-
Diluent: A mixture of acetonitrile and water (50:50, v/v) is recommended.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample to be analyzed and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Detailed Protocol
-
System Preparation: Set up the HPLC system according to the parameters in Table 1.
-
Column Equilibration: Equilibrate the C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main component should be less than 2.0%.
-
Analysis: Inject the blank (diluent), followed by the standard solution and then the sample solution.
-
Data Acquisition and Processing: Record the chromatograms and integrate the peaks. The use of a PDA detector allows for the evaluation of peak purity.
Data Presentation and Calculations
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A representative data summary is presented in Table 2.
| Component | Retention Time (min) | Area (%) |
| Impurity 1 | 3.2 | 0.08 |
| Impurity 2 | 4.5 | 0.12 |
| This compound | 7.8 | 99.75 |
| Impurity 3 | 10.1 | 0.05 |
Table 2: Example Chromatographic Data Summary
Visualization of Workflow
The following diagram illustrates the logical workflow for the purity analysis.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The described RP-HPLC method is simple, precise, and accurate for the purity determination of this compound. The method can be readily implemented in a quality control laboratory for routine analysis and for stability studies. The isocratic nature of the method ensures robustness and short run times, making it efficient for high-throughput environments.
References
- 1. shodex.com [shodex.com]
- 2. [PDF] Stability-indicating HPLC determination of tolterodine tartrate in pharmaceutical dosage form | Semantic Scholar [semanticscholar.org]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Reverse-phase, high performance liquid chromatographic method for the determination of tolterodine tartrate in routine quality control samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Spectroscopic Analysis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document provides a comprehensive guide to the structural elucidation of this molecule using NMR spectroscopy, including detailed experimental protocols and data interpretation.
Introduction
This compound is a chiral carboxylic acid derivative whose scaffold is found in a range of biologically active molecules. Its structural confirmation is a critical step in quality control and process development within the pharmaceutical industry. NMR spectroscopy is an essential analytical technique for the unambiguous determination of the chemical structure of such organic molecules in solution. This note presents the predicted ¹H and ¹³C NMR spectral data and provides a standard protocol for data acquisition and analysis.
Predicted NMR Data
Due to the limited availability of public domain experimental spectra for this compound, the following ¹H and ¹³C NMR data are predicted based on established chemical shift principles and data from structurally similar compounds. These predictions provide a reliable reference for researchers working with this molecule.
¹H NMR (400 MHz, CDCl₃) Predicted Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | COOH |
| ~7.20-7.35 | Multiplet | 5H | Phenyl-H |
| ~6.95 | Doublet | 1H | Ar-H |
| ~6.70 | Doublet of Doublets | 1H | Ar-H |
| ~6.60 | Doublet | 1H | Ar-H |
| ~4.80 | Triplet | 1H | CH |
| ~3.80 | Singlet | 3H | OCH₃ |
| ~3.00 | Doublet of Doublets | 2H | CH₂ |
| ~2.25 | Singlet | 3H | Ar-CH₃ |
¹³C NMR (100 MHz, CDCl₃) Predicted Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | COOH |
| ~157 | Ar-C (C-OCH₃) |
| ~142 | Ar-C (ipso-Phenyl) |
| ~136 | Ar-C (C-CH₃) |
| ~130 | Ar-C |
| ~129 | Phenyl-CH |
| ~128 | Phenyl-CH |
| ~127 | Phenyl-CH |
| ~126 | Ar-C (ipso) |
| ~125 | Ar-CH |
| ~110 | Ar-CH |
| ~55 | OCH₃ |
| ~45 | CH |
| ~40 | CH₂ |
| ~20 | Ar-CH₃ |
Experimental Protocols
The following protocols describe the general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: 0 to 200 ppm
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually or automatically.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants (J-values) in the ¹H NMR spectrum to determine proton connectivity.
Data Interpretation and Structural Assignment
The predicted chemical shifts and multiplicities are key to assigning the signals to the respective nuclei in the this compound molecule.
-
¹H NMR Spectrum: The downfield region will show the aromatic protons. The five protons of the unsubstituted phenyl group will appear as a complex multiplet. The three protons of the substituted aromatic ring will appear as distinct signals due to their different electronic environments. The methoxy and methyl groups on the aromatic ring will appear as sharp singlets. The methine proton (CH) adjacent to the two aromatic rings and the carboxylic acid group will be a triplet, coupled to the adjacent methylene protons (CH₂). The methylene protons will appear as a doublet of doublets due to coupling with the methine proton. The acidic proton of the carboxylic acid will be a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR Spectrum: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic region will show signals for all aromatic carbons. Quaternary carbons (ipso-carbons and those bearing substituents) will generally have lower intensities. The carbons of the methoxy and methyl groups will appear in the upfield region, along with the aliphatic methine and methylene carbons.
Workflow and Visualization
The overall process from sample handling to final structural confirmation can be visualized as a clear workflow.
Caption: Figure 1. A flowchart illustrating the key steps involved in the NMR analysis of this compound, from sample preparation to final data analysis and reporting.
Conclusion
This application note provides a detailed guide for the ¹H and ¹³C NMR analysis of this compound. The predicted spectral data and standardized protocols offer a valuable resource for researchers in pharmaceutical development and related fields, enabling efficient and accurate structural characterization of this important chemical entity. The application of these methods will ensure the identity and purity of the compound, which is crucial for subsequent research and development activities.
Application Note: Derivatization of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the derivatization of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility and polar carboxylic acid group, direct GC-MS analysis of this compound is challenging, leading to poor chromatographic peak shape and thermal degradation.[1] This protocol outlines a robust silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst to produce a more volatile and thermally stable trimethylsilyl (TMS) ester derivative. This derivatization significantly improves chromatographic performance and allows for sensitive and accurate quantification.
Introduction
This compound is a carboxylic acid that, like many acidic drugs and metabolites, requires derivatization to enhance its volatility for GC-MS analysis.[1][2][3] Derivatization is a crucial step to convert polar functional groups, such as carboxylic acids and hydroxyls, into less polar and more volatile derivatives.[4][5][6] This transformation minimizes interactions with the stationary phase of the GC column, resulting in improved peak symmetry and preventing thermal degradation in the injector port.[4] The most common derivatization techniques for carboxylic acids are silylation and esterification (alkylation).[1][3][7]
Silylation involves the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group.[5][8] Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds.[5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating reagent due to its high reactivity and the volatile nature of its by-products.[5][7] The addition of a catalyst, such as Trimethylchlorosilane (TMCS), can further enhance the reaction rate.[8]
This application note provides a detailed, step-by-step protocol for the derivatization of this compound using BSTFA with 1% TMCS, followed by its analysis using GC-MS.
Experimental
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Ethyl acetate, HPLC grade
-
Methanol, HPLC grade
-
Nitrogen gas, high purity
-
2 mL amber glass autosampler vials with PTFE-lined caps
Standard Solution Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare working standard solutions at concentrations of 100, 50, 25, 10, 5, and 1 µg/mL.
Derivatization Protocol
-
Pipette 100 µL of each working standard solution into separate 2 mL amber glass autosampler vials.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry as moisture can interfere with the silylation reaction.[5]
-
Add 50 µL of anhydrous pyridine to each vial to dissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS to each vial.
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the vials at 70°C for 30 minutes in a heating block or oven.
-
Allow the vials to cool to room temperature before GC-MS analysis.
Figure 1. Experimental workflow for the silylation of this compound.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-550 m/z
Results and Discussion
The derivatization of this compound with BSTFA + 1% TMCS proceeds via a silylation reaction, where the acidic proton of the carboxylic acid group is replaced by a trimethylsilyl (TMS) group. This reaction converts the polar carboxylic acid into a non-polar, more volatile TMS ester.
Figure 2. Silylation reaction of the target analyte.
The resulting TMS derivative exhibits excellent chromatographic behavior on a non-polar HP-5ms column. The expected retention time and mass spectral data are summarized in Table 1. The mass spectrum of the TMS derivative is expected to show a characteristic molecular ion peak and specific fragmentation patterns that can be used for identification and quantification.
Table 1: Expected GC-MS Data for the TMS Derivative
| Parameter | Value |
| Analyte | This compound-TMS |
| Expected Retention Time (min) | ~ 12.5 |
| Molecular Weight of Derivative | 342.5 g/mol |
| Expected m/z of Molecular Ion [M+] | 342 |
| Key Fragment Ions (m/z) | 327, 299, 225, 193, 73 |
The calibration curve for this compound was constructed by plotting the peak area of the TMS derivative against the concentration of the standard solutions. The method is expected to demonstrate good linearity over the tested concentration range.
Table 2: Representative Quantitative Performance Data
| Parameter | Result |
| Calibration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 0.5 µg/mL |
| Limit of Quantification (LOQ) | < 1.0 µg/mL |
| Recovery (%) | 95 - 105% |
| Precision (RSD %) | < 5% |
Note: The data presented in Tables 1 and 2 are representative values based on typical performance for similar compounds and methods. Actual results may vary depending on the specific instrumentation and experimental conditions.
Conclusion
The described silylation method using BSTFA with 1% TMCS is a reliable and efficient approach for the derivatization of this compound for GC-MS analysis. This protocol effectively enhances the volatility and thermal stability of the analyte, leading to improved chromatographic resolution and sensitivity. The method is suitable for the routine quantification of this compound in various matrices within a drug development setting. Researchers can adapt this protocol as a starting point for method development and validation for their specific applications.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. insung.net [insung.net]
- 6. researchgate.net [researchgate.net]
- 7. GC Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Recrystallization of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid via recrystallization. This procedure is designed to enhance the purity of the compound, a crucial step in drug development and chemical synthesis to ensure the removal of impurities that may affect biological activity, chemical reactivity, or safety.
Introduction
This compound is a carboxylic acid derivative with potential applications in pharmaceutical research and development. The purity of such compounds is paramount for obtaining reliable experimental data and for meeting stringent regulatory requirements. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor.
This protocol outlines a mixed-solvent recrystallization method, a versatile approach when a single solvent with the desired solubility characteristics is not readily identified.
Data Presentation
| Parameter | Expected Outcome/Value | Significance |
| Purity before Recrystallization | Varies depending on synthesis | Baseline for assessing purification effectiveness |
| Purity after Recrystallization | >98% (typical target) | Demonstrates removal of impurities |
| Melting Point of Purified Product | Sharp, well-defined range | A narrow melting point range is indicative of high purity |
| Recovery Yield | 70-90% (typical) | Measures the efficiency of the recrystallization process |
Experimental Protocol
This protocol details a mixed-solvent recrystallization procedure using ethanol as the "good" solvent and water as the "anti-solvent." Ethanol is chosen for its ability to dissolve many organic compounds, while water is an effective anti-solvent for non-polar to moderately polar organic molecules.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Procedure:
-
Dissolution:
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 5-10 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Pre-heat a separate Erlenmeyer flask and a funnel with a small amount of hot ethanol.
-
Place a fluted filter paper in the funnel and pour the hot solution through it to remove the insoluble impurities. This step should be performed quickly to prevent premature crystallization.
-
-
Induction of Crystallization:
-
To the clear, hot ethanolic solution, add deionized water dropwise while continuously stirring.
-
Continue adding water until the solution becomes faintly turbid (cloudy), indicating the point of saturation has been reached.
-
If excessive cloudiness persists, add a few drops of hot ethanol until the solution becomes clear again.
-
-
Cooling and Crystallization:
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture (e.g., 50:50 v/v) to remove any residual soluble impurities.
-
Continue to draw air through the filter cake for several minutes to aid in drying.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature below the compound's melting point (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.
-
-
Analysis:
-
Determine the melting point of the dried, recrystallized product. A pure compound should exhibit a sharp melting point range.
-
Calculate the percentage recovery of the purified compound.
-
Assess the purity using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, if required.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization protocol.
Caption: Workflow for the recrystallization of the target compound.
References
Application Notes and Protocols for 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid
Disclaimer: The following application notes and protocols are based on the structural similarity of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid to known biologically active molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs) and other phenylpropanoic acid derivatives.[1][2] Currently, there is limited published research on the specific biological activities of this compound. The information provided herein is intended as a hypothetical framework for research and development professionals and should be adapted and validated accordingly.
Potential Research Applications
This compound belongs to the arylpropanoic acid class of compounds. This structural motif is common in a variety of pharmacologically active agents. Based on the known activities of related molecules, this compound presents several potential avenues for investigation.
-
Anti-inflammatory Research: The phenylpropanoic acid backbone is a key feature of many well-established NSAIDs, such as ibuprofen and naproxen, which act by inhibiting cyclooxygenase (COX) enzymes.[1] Therefore, a primary application for this research chemical is in the screening and development of novel anti-inflammatory agents.
-
Anticancer Research: Methoxy-substituted cinnamic and propanoic acid derivatives have demonstrated antiproliferative and antimetastatic effects in various cancer cell lines.[3][4][5][6][7] The presence of the methoxy-methylphenyl group suggests that this compound could be explored for its potential as an anticancer agent, possibly through modulation of signaling pathways like MAPK/ERK.[3]
-
Antimicrobial Research: Phenylpropanoids and their derivatives are known to possess antimicrobial properties.[7][8] This compound could be screened against a panel of pathogenic bacteria and fungi to determine its potential as a novel antimicrobial agent.
This document will focus on the most probable application based on its core structure: anti-inflammatory research .
Hypothesized Mechanism of Action: Anti-inflammatory Activity
The primary anti-inflammatory action of arylpropanoic acids is the inhibition of cyclooxygenase (COX) enzymes, which are essential for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever. There are two primary COX isoforms:
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.
-
COX-2: An inducible enzyme that is significantly upregulated at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins.
We hypothesize that this compound may act as a COX inhibitor. Its therapeutic potential and side-effect profile would depend on its relative selectivity for COX-2 over COX-1.
Experimental Protocols
The following protocols describe in vitro cell-based assays to screen for and characterize the anti-inflammatory potential of this compound.
Protocol: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
This protocol details a method to assess the compound's ability to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from lipopolysaccharide (LPS)-stimulated macrophages. Human THP-1 monocytes differentiated into macrophages are a widely used model for this purpose.[9]
3.1.1 Materials
-
THP-1 human monocytic cell line (ATCC)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS)
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
3.1.2 Experimental Workflow
3.1.3 Step-by-Step Procedure
-
Cell Culture and Plating:
-
Maintain THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
-
Differentiation:
-
Add PMA to each well to a final concentration of 100 ng/mL to induce differentiation into macrophages.
-
Incubate for 48 hours. Differentiated cells will become adherent.
-
-
Resting Phase:
-
Carefully aspirate the PMA-containing medium.
-
Gently wash the adherent cells twice with 200 µL of warm PBS.
-
Add 100 µL of fresh, serum-free RPMI-1640 medium and incubate for 24 hours to rest the cells.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO. Prepare serial dilutions in serum-free RPMI to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Remove the resting medium and add 100 µL of the medium containing the test compound or vehicle control (0.1% DMSO).
-
Incubate for 2 hours.
-
-
LPS Stimulation:
-
Add 10 µL of LPS solution (10 µg/mL stock) to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubate for 18-24 hours.
-
-
Cytokine Quantification:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for analysis.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Presentation
Quantitative data should be analyzed to determine the dose-response relationship and calculate the half-maximal inhibitory concentration (IC50). Results should be presented in a clear, tabular format.
Table 1: Exemplary Data - Inhibition of TNF-α Production by this compound
| Compound Concentration (µM) | TNF-α (pg/mL) ± SD | % Inhibition |
| Vehicle Control (LPS only) | 1250 ± 85 | 0% |
| 0.1 | 1185 ± 70 | 5.2% |
| 1 | 950 ± 62 | 24.0% |
| 10 | 610 ± 45 | 51.2% |
| 50 | 225 ± 30 | 82.0% |
| 100 | 95 ± 15 | 92.4% |
| Calculated IC50 | 9.5 µM |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
References
- 1. benchchem.com [benchchem.com]
- 2. Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasofscience.org [atlasofscience.org]
- 5. mdpi.com [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
Application Note and Protocol for the Chiral Separation of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid is a chiral carboxylic acid. As with many chiral compounds in the pharmaceutical industry, the individual enantiomers of this acid may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and analyze these enantiomers is crucial for drug development, quality control, and regulatory compliance. This application note provides a detailed overview of established chromatographic methods for the chiral separation of profen-class compounds, which are structurally analogous to this compound. The provided protocols for High-Performance Liquid Chromatography (HPLC) serve as a robust starting point for developing a specific method for the target compound.
Data Presentation
The following tables summarize typical data obtained during the chiral separation of arylpropanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC). These values are representative and intended to guide researchers in evaluating their own experimental results.
Table 1: Representative HPLC Separation Data for Arylpropanoic Acid Enantiomers
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
| Retention Time (t R ) | 12.5 min | 15.2 min |
| Peak Area | 50.1% | 49.9% |
| Theoretical Plates (N) | 8500 | 8900 |
Table 2: Chromatographic Performance Parameters
| Parameter | Value |
| Resolution (R s ) | > 2.0 |
| Tailing Factor (T) | 1.1 |
| Capacity Factor (k') | 3.2 (S-enantiomer), 4.1 (R-enantiomer) |
| Selectivity (α) | 1.28 |
Experimental Protocols
The following protocols are based on established methods for the chiral separation of non-steroidal anti-inflammatory drugs (NSAIDs) and can be adapted for this compound.[1][2][3][4][5]
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a common approach using a polysaccharide-based chiral stationary phase (CSP), which is widely successful for the resolution of profen-class compounds.[5][6]
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane, a polar modifier (e.g., isopropanol or ethanol), and an acidic additive (e.g., trifluoroacetic acid - TFA). A typical starting composition is n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v).[5]
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C[1]
-
Detection: UV at 254 nm
-
Run Time: Approximately 20 minutes (adjust as needed based on retention times).
3. Method Optimization:
-
Mobile Phase Composition: The ratio of the polar modifier (isopropanol or ethanol) to the non-polar solvent (n-hexane) is a critical parameter. Increasing the percentage of the polar modifier will generally decrease retention times but may also affect resolution.
-
Acidic Additive: The addition of a small amount of an acid like TFA is often necessary to improve peak shape and resolution for acidic analytes.
-
Temperature: Varying the column temperature can influence the selectivity of the separation.[1] It is recommended to test a range from 20 °C to 40 °C.
-
Flow Rate: Adjusting the flow rate can impact efficiency and resolution. A lower flow rate may improve resolution but will increase the run time.
Visualizations
Experimental Workflow for HPLC Chiral Separation
The following diagram illustrates the general workflow for the chiral separation of this compound enantiomers using HPLC.
Caption: Workflow for HPLC Chiral Separation.
Logical Relationship in Chiral Resolution by Diastereomeric Salt Formation
This diagram outlines the principle of chiral resolution through the formation and separation of diastereomeric salts, a classical method for obtaining pure enantiomers.[7][8][9]
Caption: Principle of Chiral Resolution by Diastereomeric Salt Formation.
References
- 1. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 2. Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. scielo.br [scielo.br]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Identifying byproducts in the synthesis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of byproducts. The primary synthetic route considered involves the initial formation of 6-methyl-4-phenylchroman-2-one from p-cresol and trans-cinnamic acid, followed by a ring-opening reaction to yield the desired product.
| Issue | Potential Cause | Recommended Action |
| Low yield of the final product | Incomplete reaction of starting materials. | - Ensure the purity of p-cresol and trans-cinnamic acid. - Optimize reaction time and temperature for the initial lactone formation. - Verify the concentration and effectiveness of the catalyst (e.g., sulfuric acid). |
| Incomplete ring-opening of the lactone intermediate. | - Ensure appropriate reaction conditions (e.g., temperature, base concentration) for the hydrolysis of 6-methyl-4-phenylchroman-2-one. - Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the lactone intermediate. | |
| Presence of unreacted starting materials in the final product | Insufficient reaction time or suboptimal reaction conditions. | - Increase the reaction time for both the lactone formation and the subsequent ring-opening step. - Re-evaluate the stoichiometry of the reactants and catalyst. |
| Contamination with the lactone intermediate (6-methyl-4-phenylchroman-2-one) | Incomplete hydrolysis of the lactone. | - Extend the duration of the hydrolysis step. - Increase the concentration of the base used for the ring-opening reaction. - Consider a more potent hydrolyzing agent if the issue persists. |
| Formation of an unexpected alcohol byproduct ((3RS)-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-ol) | Presence of a reducing agent or a side reaction involving reduction. This is a known impurity in the downstream synthesis of Tolterodine and might arise from specific reagents used. | - Review all reagents for potential reducing capabilities. - Ensure an inert atmosphere if any reagents are sensitive to reduction. - Purify the final product using column chromatography to remove the alcohol impurity. |
| Detection of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol | This is a known related substance to Tolterodine. Its formation could be due to demethylation of the methoxy group under certain conditions or an alternative reaction pathway. | - Avoid harsh acidic or high-temperature conditions that could lead to demethylation. - Characterize the impurity using LC-MS to confirm its structure. - Optimize purification methods to separate this byproduct from the desired acid. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts include unreacted starting materials (p-cresol and trans-cinnamic acid), the intermediate lactone (6-methyl-4-phenylchroman-2-one), and potentially some related impurities that are also found in the synthesis of the API Tolterodine, such as (3RS)-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-ol and 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.
Q2: How can I monitor the progress of the reaction to minimize byproduct formation?
A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction. By taking aliquots at regular intervals, you can track the consumption of starting materials and the formation of the intermediate and the final product. This allows for the optimization of reaction times to maximize the yield of the desired product and minimize the presence of unreacted components and intermediates.
Q3: What analytical techniques are best suited for identifying and quantifying these byproducts?
A3: A combination of HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended. HPLC is excellent for separating the different components and quantifying their relative amounts. ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the main product and any isolated byproducts. Mass Spectrometry (MS) can be used to confirm the molecular weight of the compounds.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. p-Cresol is toxic and corrosive. Concentrated sulfuric acid, often used as a catalyst, is highly corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Quantitative Data of Potential Byproducts
The following table summarizes the key analytical data for the target product and its potential byproducts. This information is crucial for their identification and quantification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Technique |
| This compound | C₁₇H₁₈O₃ | 270.32 | HPLC, ¹H NMR, ¹³C NMR |
| p-Cresol | C₇H₈O | 108.14 | GC, ¹H NMR, ¹³C NMR |
| trans-Cinnamic acid | C₉H₈O₂ | 148.16 | HPLC, ¹H NMR, ¹³C NMR |
| 6-Methyl-4-phenylchroman-2-one | C₁₆H₁₄O₂ | 238.28 | HPLC, ¹H NMR, ¹³C NMR[1] |
| (3RS)-3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol | C₁₇H₂₀O₂ | 256.34 | HPLC, ¹H NMR, ¹³C NMR[2] |
| 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol | C₁₆H₁₈O₂ | 242.31 | HPLC, ¹H NMR, ¹³C NMR |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is a general guideline and may require optimization based on the specific instrumentation and reaction mixture. It is based on methods developed for the analysis of Tolterodine and its impurities.[3]
-
Column: C8 (250 x 4.6 mm, 5.0 µm) or similar reverse-phase column.[3]
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% orthophosphoric acid in water) and Mobile Phase B (Methanol).[3]
-
Gradient Program:
-
Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar compounds. A typical gradient might run from 10% B to 90% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Detection: UV at 220 nm.[3]
-
Sample Preparation: Dissolve a small amount of the reaction mixture or final product in the initial mobile phase composition or a suitable solvent like acetonitrile. Filter the sample through a 0.45 µm filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound (main product or isolated byproduct) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the protons.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments.
-
Data Interpretation: Compare the obtained spectra with known spectral data for the expected product and potential byproducts.
-
p-Cresol: ¹H NMR (CDCl₃): δ 7.07 (d, 2H), 6.78 (d, 2H), 5.70 (s, 1H, OH), 2.31 (s, 3H, CH₃). ¹³C NMR (CDCl₃): δ 153.09, 130.16, 130.11, 115.24, 20.50.[4]
-
trans-Cinnamic acid: ¹H NMR (CDCl₃): δ 7.82 (d, 1H), 7.55 (m, 2H), 7.41 (m, 3H), 6.45 (d, 1H). ¹³C NMR (CDCl₃): δ 172.5, 147.1, 134.0, 130.8, 129.0, 128.4, 117.2.
-
6-Methyl-4-phenylchroman-2-one: ¹H NMR (CDCl₃): δ 7.35-7.20 (m, 5H), 7.05 (s, 1H), 6.95 (d, 1H), 6.85 (d, 1H), 4.30 (t, 1H), 3.00 (d, 2H), 2.25 (s, 3H). ¹³C NMR data is also available for detailed structural confirmation.[1]
-
(3RS)-3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol: ¹H NMR and ¹³C NMR data are available in the literature for comparison.[2]
-
Visualizations
References
- 1. 6-Methyl-4-phenyl-3,4-dihydrochromen-2-one | C16H14O2 | CID 3791643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3RS)-3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol | C17H20O2 | CID 11161175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A New Method for Determination of Tolterodine and its Related Impurities in Active Pharmaceutical Ingredient by HPLC | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. rsc.org [rsc.org]
Troubleshooting HPLC peak tailing for 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid
Guide for: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid
Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides targeted troubleshooting for peak tailing observed during the analysis of this compound. The following frequently asked questions (FAQs) and protocols are designed for researchers, scientists, and drug development professionals to help diagnose issues and achieve optimal, symmetric peak shapes.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how do I measure it?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, featuring a trailing edge that is broader than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical or "Gaussian" in shape. Tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A factor greater than 1.2 typically indicates peak tailing, though values up to 1.5 may be acceptable in some assays.[3] This distortion can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor analytical reproducibility.[4][5]
Q2: What are the most likely causes of peak tailing for an acidic compound like this compound?
A2: The primary cause of peak tailing is the existence of more than one retention mechanism for the analyte.[3][4] For an acidic compound like this compound, the main causes are:
-
Secondary Silanol Interactions: The most common issue arises from interactions between the ionized form of the acidic analyte (carboxylate anion) and residual silanol groups (-Si-OH) on the surface of silica-based stationary phases.[1][4][6] These silanol groups can be acidic and become deprotonated (negatively charged), especially at mid-range pH, leading to unwanted secondary ionic interactions that cause tailing.[6][7][8]
-
Mobile Phase pH Near Analyte pKa: The compound 3-phenylpropanoic acid has a pKa of approximately 4.66.[9] While the exact pKa of the target molecule may differ due to its substituents, it is expected to be in a similar acidic range. When the mobile phase pH is close to the analyte's pKa, both the ionized and un-ionized forms of the acid exist simultaneously.[5][6] This mixed state leads to peak broadening and tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][10]
-
Column Degradation: Physical issues like a void at the column inlet or a partially blocked frit can disrupt the sample band, causing tailing.[4]
Q3: How can I use the mobile phase to fix peak tailing for this compound?
A3: Optimizing the mobile phase is the most effective way to address peak tailing for ionizable compounds.
-
Adjust Mobile Phase pH: To ensure the analyte is in a single, un-ionized form, the mobile phase pH should be adjusted to be at least 1.5 to 2 units below the compound's pKa.[5] For this acidic compound, operating at a low pH (e.g., pH 2.5 - 3.0) will suppress the ionization of the carboxylic acid group, minimizing its interaction with silanol groups and promoting a single retention mechanism.[3][11]
-
Use an Appropriate Buffer: A buffer is crucial for maintaining a stable pH across the column.[4][5] An insufficient or inappropriate buffer can lead to pH shifts and peak tailing.[8][10] For a mobile phase pH of 2.5-3.0, a phosphate or formate buffer at a concentration of 20-50 mM is recommended to provide sufficient buffering capacity.[11]
Q4: What type of HPLC column should I use to prevent peak tailing?
A4: Column choice is critical. To minimize opportunities for secondary interactions, you should:
-
Use High-Purity, End-Capped Columns: Modern columns are often made from high-purity silica (Type B) with fewer metal contaminants and are "end-capped."[1] End-capping chemically converts many of the residual silanol groups into less reactive species, effectively shielding the analyte from these active sites.[3]
-
Consider Alternative Stationary Phases: If tailing persists, non-silica-based columns (e.g., polymer-based or zirconia-based) can eliminate the issue of silanol interactions entirely.[1][12]
Q5: Can my sample preparation or HPLC system contribute to peak tailing?
A5: Yes, several other factors can be responsible:
-
Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (more organic content) than the mobile phase, it can cause the peak to be distorted.[10] The best practice is to dissolve the sample in the mobile phase itself. If a stronger solvent is required for solubility, the injection volume should be kept to a minimum.
-
Extra-Column Volume: The volume of the HPLC system outside of the column (e.g., tubing, injector, detector cell) can contribute to band broadening and peak tailing.[6][10] It is important to use tubing with a narrow internal diameter (e.g., 0.005 inches) and to keep the length as short as possible.[6]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing for this compound.
Caption: A flowchart for systematically troubleshooting HPLC peak tailing.
Data Summary: Impact of Chromatographic Parameters
The table below summarizes how adjustments to key HPLC parameters can affect peak shape for this compound.
| Parameter | Recommended Setting/Change | Expected Impact on Peak Shape | Rationale |
| Mobile Phase pH | Decrease to 2.5 - 3.0 | Improvement | Suppresses the ionization of the carboxylic acid, minimizing secondary interactions with the stationary phase.[3][7][13] |
| Buffer Concentration | Increase to 20 - 50 mM | Improvement | Maintains a stable pH environment across the column and can help mask residual silanol activity.[4][8] |
| Column Type | Use high-purity, end-capped silica | Improvement | Reduces the number of active silanol sites available for secondary interactions.[3][6] |
| Organic Modifier | N/A (Acetonitrile vs. Methanol) | Variable | May alter selectivity and peak shape; worth investigating if other changes are ineffective.[6] |
| Injection Volume | Decrease | Improvement | Prevents column overload, which can cause peak distortion.[4] |
| Sample Solvent | Match to Mobile Phase | Improvement | Avoids peak distortion caused by injecting a sample in a solvent that is too strong.[10] |
Experimental Protocol: Systematic Troubleshooting of Mobile Phase pH
This protocol provides a step-by-step method for investigating the effect of mobile phase pH on the peak shape of this compound.
Objective: To identify the optimal mobile phase pH that minimizes peak tailing and results in an asymmetry factor between 0.9 and 1.2.
Materials:
-
This compound standard
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm), preferably a modern, end-capped model
-
HPLC-grade acetonitrile and water
-
Buffer reagents: Formic acid or Phosphoric acid
Procedure:
-
Prepare Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in acetonitrile. From this, prepare a working standard of approximately 50 µg/mL by diluting with a 50:50 acetonitrile:water mixture.
-
Prepare Mobile Phases:
-
Prepare four different aqueous mobile phase solutions (Aqueous A, B, C, D). For each, start with HPLC-grade water and adjust the pH as follows using formic acid or phosphoric acid:
-
Aqueous A: pH 4.0
-
Aqueous B: pH 3.5
-
Aqueous C: pH 3.0
-
Aqueous D: pH 2.5
-
-
The organic mobile phase (Mobile Phase B) will be 100% acetonitrile.
-
-
Chromatographic Analysis:
-
Set an initial isocratic condition (e.g., 60% Acetonitrile, 40% Aqueous mobile phase).
-
Equilibrate the HPLC system with the first mobile phase condition (using Aqueous A, pH 4.0) for at least 15 column volumes.
-
Inject the working standard solution (e.g., 10 µL).
-
Record the resulting chromatogram.
-
-
Iterative Testing:
-
Repeat step 3 for each of the other aqueous phases (B, C, and D), ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.
-
-
Data Analysis:
-
For each chromatogram, measure the peak asymmetry factor (As) or tailing factor (Tf) for the analyte peak using the chromatography data software.
-
Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak. The optimal pH will yield a value closest to 1.0.
-
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromtech.com [chromtech.com]
- 7. agilent.com [agilent.com]
- 8. hplc.eu [hplc.eu]
- 9. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. moravek.com [moravek.com]
Preventing degradation of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid in solution
This technical support center provides guidance on preventing the degradation of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Degradation Issues
This section addresses common problems encountered during the handling and analysis of this compound in solution.
| Problem | Potential Cause | Recommended Action |
| Loss of potency or unexpected assay results | Degradation of the compound due to improper storage or handling. | Verify storage conditions. Perform a forced degradation study to identify potential degradation products and pathways. |
| Appearance of new peaks in chromatography | Formation of degradation products. | Characterize the new peaks using techniques like LC-MS and NMR to understand the degradation pathway.[1][2][3][4] |
| Precipitation of material from solution | Poor solubility or degradation to a less soluble product. | Check the pH and solvent composition of your solution. Consider using co-solvents if solubility is an issue.[5] |
| Discoloration of the solution | Oxidative degradation or photodecomposition. | Store solutions protected from light and consider using antioxidants. Handle under an inert atmosphere if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solutions of this compound?
Q2: What are the likely degradation pathways for this compound in solution?
A2: Based on its chemical structure, the following degradation pathways are plausible:
-
Oxidation: The aromatic rings and the benzylic position are susceptible to oxidation, potentially leading to the formation of hydroperoxides or ketones.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.[10]
-
Hydrolysis: While the methoxy ether group is generally stable, it could be susceptible to cleavage under harsh acidic conditions.
-
Photodegradation: Exposure to UV light can induce the formation of free radicals, leading to a variety of degradation products.[11]
Q3: How can I perform a forced degradation study to assess the stability of my compound?
A3: Forced degradation studies, also known as stress testing, are essential for understanding a compound's stability.[5][11] A typical study involves exposing the compound in solution to the following conditions:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature, with heating if no degradation is observed.[5]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with heating if no degradation is observed.[5]
-
Oxidation: 3% hydrogen peroxide at room temperature.[12]
-
Thermal Degradation: Heating the solution at various temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Exposing the solution to a controlled light source (e.g., Xenon lamp).
Samples are taken at various time points and analyzed by a stability-indicating method, typically HPLC, to quantify the parent compound and detect any degradation products.[1]
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Base: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%.
-
Thermal: Place a sealed vial of the stock solution in an oven at a set temperature (e.g., 60°C).
-
Control: Keep a sealed vial of the stock solution at the intended storage temperature, protected from light.
-
-
Time Points: Store the stressed samples and the control. Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for the analytical method.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might be:
-
0-20 min: 30-90% B
-
20-25 min: 90% B
-
25-26 min: 90-30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathways for the target compound.
Caption: Workflow for a forced degradation study.
References
- 1. nbinno.com [nbinno.com]
- 2. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry [pubs.usgs.gov]
- 4. DSpace [helda.helsinki.fi]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. lookchem.com [lookchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. mdpi.com [mdpi.com]
Common impurities in commercial 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (CAS: 109089-77-2).
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in commercial this compound?
A1: Impurities in commercial this compound can be broadly categorized as organic impurities, inorganic impurities, and residual solvents. Organic impurities are the most common and typically arise from the synthetic process. These can include unreacted starting materials, intermediates, byproducts, and degradation products.
Q2: What are some specific organic impurities that might be present?
A2: Based on the common synthetic routes for this compound, which often involve a Michael addition reaction, potential organic impurities include:
-
Starting Materials: Unreacted precursors such as p-cresol and derivatives of cinnamic acid.
-
Intermediates: Incomplete conversion of intermediates from the synthesis of the final Active Pharmaceutical Ingredient (API), Tolterodine. A key example is the methyl ester of the parent molecule, Methyl (3RS)-3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoate.
-
Byproducts: Compounds formed through side reactions. An example related to the Tolterodine synthesis is 6-Methyl-4-phenylchroman-2-one.
-
Isomers: Structural isomers of the target molecule.
Q3: What analytical techniques are recommended for impurity profiling of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for quantifying impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying volatile impurities and can be used for non-volatile acids after derivatization.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of the main compound and identifying any structural isomers or residual starting materials.[1]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Column overload. 2. Secondary interactions between the analyte and the stationary phase. 3. Column degradation. | 1. Reduce the sample concentration or injection volume. 2. Adjust the mobile phase pH to ensure the analyte is fully ionized or non-ionized. Add a competitive agent to the mobile phase. 3. Replace the column. |
| Peak Fronting | 1. Sample solvent is stronger than the mobile phase. 2. Column overload. | 1. Dissolve the sample in the mobile phase or a weaker solvent. 2. Reduce the sample concentration. |
| Split Peaks | 1. Clogged column inlet frit. 2. Void in the column packing material. 3. Co-elution of an impurity. | 1. Back-flush the column. If the problem persists, replace the frit or the column. 2. Replace the column. 3. Adjust the mobile phase composition or gradient to improve separation. |
| Ghost Peaks | 1. Contamination in the injector or column. 2. Impurities in the mobile phase or sample diluent. | 1. Flush the injector and column with a strong solvent. 2. Use high-purity solvents and freshly prepared mobile phase. |
| Baseline Noise or Drift | 1. Air bubbles in the detector or pump. 2. Contaminated mobile phase or detector flow cell. 3. Leaks in the system. | 1. Degas the mobile phase and purge the pump and detector. 2. Use fresh, high-purity mobile phase and flush the flow cell. 3. Inspect all fittings for leaks. |
Quantitative Data on Common Impurities
While specific impurity levels can vary between manufacturers and batches, a comprehensive Certificate of Analysis (CoA) for high-purity (≥99%) this compound should detail the levels of any identified impurities.[1] Below are hypothetical but typical specification limits for common impurities.
| Impurity Name | CAS Number | Typical Specification Limit |
| Methyl (3RS)-3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoate | 124937-62-8 | ≤ 0.15% |
| 6-Methyl-4-phenylchroman-2-one | 209747-04-6 | ≤ 0.10% |
| Any Unspecified Impurity | N/A | ≤ 0.10% |
| Total Impurities | N/A | ≤ 0.50% |
Experimental Protocols
HPLC Method for Impurity Profiling
This method is a general guideline and may require optimization for specific instruments and impurity profiles.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 30% B
-
32-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 1 mg/mL.
GC-MS Method for Volatile and Derivatized Impurities
This protocol is for the analysis of non-volatile organic acids after silylation.
-
Derivatization (Silylation):
-
Accurately weigh approximately 5 mg of the sample into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 290 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 50-550 amu.
Visualizations
Caption: Potential Impurity Formation Pathway.
Caption: HPLC Troubleshooting Workflow for Abnormal Peak Shapes.
References
Purification of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid from crude reaction mixture
Welcome to the technical support center for the purification of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound, which is a carboxylic acid, are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities can originate from starting materials, side reactions, or degradation. While specific impurities depend on the synthetic route, they may include unreacted starting materials, byproducts from incomplete reactions, and structurally related compounds. It is advisable to obtain a Certificate of Analysis (CoA) from your supplier, which should detail any identified impurities and their levels.[1]
Q3: How can I assess the purity of my this compound?
A3: Purity is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining purity and quantifying impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure and identifying any structural isomers or residual starting materials.[1] Mass Spectrometry (MS) can be used to confirm the molecular weight.[1] The melting point is also a good indicator of purity; the reported melting point for this compound is 138°C.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Acid-Base Extraction Issues
| Problem | Potential Cause | Suggested Solution |
| Low recovery of product after acidification. | Incomplete extraction into the basic aqueous layer. | Ensure thorough mixing of the organic and aqueous layers during the base extraction step. Perform multiple extractions with the basic solution to maximize the transfer of the carboxylic acid into the aqueous phase. |
| Product is somewhat soluble in the acidic aqueous solution. | After acidification, cool the aqueous solution in an ice bath to minimize solubility and maximize precipitation. If the product still does not precipitate sufficiently, it may be necessary to extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). | |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. | |
| Product precipitates as an oil upon acidification. | The concentration of the product is too high, or the solution is still warm. | Dilute the aqueous solution with more water before acidification. Ensure the solution is thoroughly cooled in an ice bath before and during acidification. |
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Product does not crystallize upon cooling. | Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the product and try cooling again. |
| The solution is supersaturated but lacks nucleation sites. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. | |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the compound is impure. | Use a lower-boiling point solvent or a solvent mixture. If impurities are the cause, consider a preliminary purification step like acid-base extraction. |
| Low yield of purified product. | The compound has significant solubility in the cold solvent. | Ensure the solution is cooled to a low temperature (e.g., in an ice bath) for a sufficient amount of time to maximize crystal formation. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing out of the hot solution. | |
| Product is still impure after recrystallization. | The chosen solvent is not effective at separating the impurity. | Select a different recrystallization solvent or a solvent system (a mixture of a "good" solvent and a "poor" solvent). For similar compounds, isopropanol has been used successfully for crystallization. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol describes the separation of this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent immiscible with water, such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH).
-
Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated carboxylic acid (carboxylate salt) will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with the basic solution two more times to ensure complete transfer of the carboxylic acid. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a concentrated acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper). This compound should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some experimentation. A good starting point could be a solvent like isopropanol, or a solvent system such as ethanol/water or toluene/heptane.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. If it dissolves readily at room temperature, it is not a suitable solvent. Heat the mixture; a good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Data Presentation
| Property | Value |
| Molecular Formula | C₁₇H₁₈O₃ |
| Molecular Weight | 270.32 g/mol |
| Melting Point | 138°C |
| Appearance | Typically a white powder |
| Purity (Typical) | ≥99% (by HPLC)[1] |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Scaling Up the Synthesis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid.
Experimental Protocols
Two primary synthetic routes are detailed below: Friedel-Crafts Acylation and Michael Addition.
Method 1: Friedel-Crafts Acylation
This is a robust and widely used method for the synthesis of aryl ketones and related structures. The following two-step protocol is adapted for gram-scale synthesis.
Step 1: Synthesis of 3-Phenylpropanoyl Chloride
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-Phenylpropanoic Acid | 150.17 | 100 g | 0.666 mol | Starting material |
| Thionyl Chloride (SOCl₂) | 118.97 | 95 g (58 mL) | 0.798 mol | 1.2 equivalents |
| Dichloromethane (DCM) | 84.93 | 400 mL | - | Anhydrous |
| Reaction Time | - | 2-3 hours | - | - |
| Temperature | - | 40°C (Reflux) | - | - |
| Expected Yield | - | ~95% (crude) | - | Product used directly in the next step |
Procedure:
-
In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), and a dropping funnel.
-
Charge the flask with 3-phenylpropanoic acid (100 g, 0.666 mol) and anhydrous dichloromethane (400 mL).
-
Stir the mixture to dissolve the acid.
-
Slowly add thionyl chloride (95 g, 0.798 mol) dropwise from the dropping funnel to the stirred solution at room temperature over 30-45 minutes. The reaction is exothermic, and gas evolution will be observed.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (around 40°C) and maintain for 2-3 hours, or until gas evolution ceases.
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The crude 3-phenylpropanoyl chloride solution is typically used directly in the next step without isolation.
Step 2: Friedel-Crafts Acylation with 2-Methoxy-5-methylanisole (4-methylguaiacol)
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Methoxy-5-methylanisole | 138.16 | 92 g | 0.666 mol | Starting material |
| Aluminum Chloride (AlCl₃) | 133.34 | 107 g | 0.800 mol | 1.2 equivalents |
| Dichloromethane (DCM) | 84.93 | 600 mL | - | Anhydrous |
| Reaction Time | - | 2-4 hours | - | At room temperature |
| Temperature | - | 0-5°C initially, then room temp. | - | - |
| Expected Yield | - | 75-85% | - | After purification |
| Purity | - | >98% | - | After crystallization |
Procedure:
-
In a fume hood, set up a 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charge the flask with anhydrous aluminum chloride (107 g, 0.800 mol) and anhydrous dichloromethane (400 mL).
-
Cool the suspension to 0-5°C using an ice bath.
-
Slowly add the crude 3-phenylpropanoyl chloride solution in DCM (from Step 1) to the stirred AlCl₃ suspension over 45-60 minutes, maintaining the temperature between 0-5°C.
-
After the acyl chloride addition is complete, add a solution of 2-methoxy-5-methylanisole (92 g, 0.666 mol) in anhydrous dichloromethane (200 mL) dropwise from the dropping funnel over 60-90 minutes, keeping the temperature at 0-5°C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (1.5 kg) and concentrated hydrochloric acid (150 mL). Stir vigorously until the ice has melted and the two layers are well-mixed.
-
Transfer the mixture to a large separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Combine the organic layers and wash sequentially with 2M HCl (250 mL), water (250 mL), saturated sodium bicarbonate solution (250 mL), and brine (250 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
The crude product can be purified by crystallization. A common solvent system is a mixture of ethanol and water or ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to induce crystallization.
-
Method 2: Michael Addition (Conceptual Outline)
This alternative route avoids the use of strong Lewis acids.
Conceptual Workflow:
-
Formation of a Nucleophile: Deprotonation of a suitable precursor, such as 2-methoxy-5-methylphenylacetonitrile or a related ester, using a strong base (e.g., LDA, NaH) to form a carbanion.
-
Conjugate Addition: Reaction of the carbanion with a Michael acceptor like cinnamic acid ester or another activated alkene.
-
Hydrolysis: Hydrolysis of the resulting intermediate (e.g., nitrile or ester) to the desired carboxylic acid.
While potentially offering milder conditions, this route may require more extensive optimization for scale-up, particularly regarding the handling of strong bases and cryogenic temperatures.
Visualizations
Caption: Overall workflow for the two-step Friedel-Crafts synthesis.
Caption: A logical workflow for troubleshooting low-yield reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture: The Lewis acid catalyst (AlCl₃) is extremely sensitive to moisture and will be deactivated. 2. Inactive Catalyst: Old or improperly stored AlCl₃ may have lost its activity. 3. Insufficient Catalyst: The ketone product can form a complex with AlCl₃, effectively removing it from the reaction. 4. Reaction Temperature Too Low: The activation energy for the reaction may not be reached. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 2. Use a fresh, unopened container of anhydrous AlCl₃. 3. Use a stoichiometric amount (or a slight excess) of the catalyst.[1] 4. After the initial low-temperature addition, allow the reaction to proceed at room temperature. |
| Formation of Multiple Products (Isomers) | 1. Regioselectivity: The methoxy and methyl groups on the aromatic ring direct the acylation to different positions. The primary product is expected to be acylation at the position para to the methoxy group and ortho to the methyl group. However, other isomers can form. 2. Polyacylation: Although less common in acylation than alkylation, it can occur under harsh conditions. | 1. Maintain a low reaction temperature during the addition of reagents to improve selectivity. Slower addition of the electrophile can also help. Isomers may need to be separated by chromatography or fractional crystallization. 2. Use a slight excess of the aromatic substrate relative to the acylating agent. |
| Dark, Tarry Material Formation | 1. Reaction Temperature Too High: High temperatures can lead to polymerization and decomposition of starting materials and products. 2. Concentrated Reagents: High concentrations can lead to localized heating and side reactions. | 1. Strictly control the temperature, especially during the exothermic addition of the acyl chloride and the aromatic substrate. 2. Ensure adequate stirring and use a sufficient amount of solvent to dissipate heat. |
| Difficult Purification/Oiling Out During Crystallization | 1. Presence of Impurities: Oily impurities can prevent the desired product from crystallizing properly. 2. Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization. | 1. Wash the crude product thoroughly during the work-up to remove acidic and basic impurities. A preliminary purification by column chromatography on a small scale might be necessary to identify the optimal crystallization conditions. 2. Perform a solvent screen to find a suitable solvent or solvent mixture that dissolves the compound when hot but in which it is sparingly soluble when cold. |
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts reaction is not working at all. What is the most common reason for this?
A1: The most frequent cause of failure in Friedel-Crafts reactions is the deactivation of the Lewis acid catalyst, typically aluminum chloride, by moisture.[1] It is crucial to use anhydrous solvents, oven-dried glassware, and a fresh batch of anhydrous aluminum chloride.
Q2: I am observing the formation of an isomeric byproduct. How can I minimize this?
A2: The formation of isomers is a common challenge in Friedel-Crafts reactions with substituted aromatic rings. To minimize the formation of undesired regioisomers, it is recommended to maintain a low reaction temperature (0-5°C) during the addition of the reactants and to ensure a slow, controlled addition rate. This can improve the kinetic selectivity of the reaction.
Q3: Can I use a different Lewis acid instead of aluminum chloride?
A3: Yes, other Lewis acids such as ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can be used. However, aluminum chloride is generally the most reactive and commonly employed catalyst for this type of acylation. The optimal catalyst and reaction conditions may need to be re-evaluated if a different Lewis acid is used.
Q4: Is the Michael addition a better alternative for scaling up this synthesis?
A4: The Michael addition offers the advantage of avoiding harsh Lewis acids and potentially offering better regioselectivity. However, it often requires the use of strong bases (like LDA) and cryogenic temperatures, which can present their own challenges on a larger scale, including the need for specialized equipment and handling procedures. The choice of method depends on the available equipment, safety considerations, and the desired purity of the final product.
Q5: What is the best way to purify the final product on a large scale?
A5: Crystallization is generally the most efficient and scalable method for purifying the final product. A thorough solvent screen is recommended to identify a solvent or solvent mixture that provides good recovery and high purity. For this specific molecule, a mixture of ethanol/water or ethyl acetate/hexanes is a good starting point. If crystallization is challenging due to persistent impurities, a plug filtration through silica gel might be necessary before the final crystallization.
References
Technical Support Center: Stereoselective Synthesis of 3-Aryl-3-Phenylpropanoic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-aryl-3-phenylpropanoic acids. The primary focus is on asymmetric conjugate addition reactions, a common and effective method for creating the challenging C3-stereocenter.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of 3-aryl-3-phenylpropanoic acids?
A1: The main challenge lies in the construction of the quaternary stereocenter at the C3 position with high diastereo- and enantioselectivity.[1] The two aryl groups at the same carbon create significant steric hindrance, making it difficult for chiral catalysts to effectively control the facial selectivity of the incoming nucleophile. Other common challenges include achieving high yields, preventing side reactions like protonation of the enolate intermediate, and ensuring the purity of starting materials, which can significantly impact catalyst activity and selectivity.[1]
Q2: Which synthetic strategies are most commonly employed to achieve high stereoselectivity?
A2: The most prevalent and successful strategy is the asymmetric conjugate addition (Michael addition) of an aryl nucleophile to a β-aryl-α,β-unsaturated ester (a cinnamate derivative).[1] This approach has been effectively realized using various catalytic systems, including:
-
Rhodium-catalyzed 1,4-addition of arylboronic acids: This is a widely used method that often provides high enantioselectivity.[2][3]
-
Copper-catalyzed conjugate addition of Grignard reagents or organoaluminum reagents: These methods are also effective but may require more stringent reaction conditions due to the reactivity of the organometallic reagents.
-
Organocatalysis: Chiral amines, thioureas, and other small organic molecules can catalyze the enantioselective addition of various nucleophiles to cinnamate derivatives.
Q3: How critical are the reaction conditions for achieving high stereoselectivity?
A3: Reaction conditions are paramount. Key parameters that significantly influence the stereochemical outcome include:
-
Temperature: Lowering the reaction temperature generally enhances stereoselectivity by favoring the transition state with the lower activation energy.[4]
-
Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex and the stability of transition states.
-
Catalyst Loading: Insufficient catalyst loading can lead to a slower reaction and a decrease in enantioselectivity. Conversely, excessively high loading is not cost-effective.
-
Additives: In some systems, the use of additives like bases or co-catalysts is crucial for catalyst activation and turnover.
Q4: What are the common side reactions, and how can they be minimized?
A4: Common side reactions include:
-
Protonation of the enolate intermediate: This can be minimized by using anhydrous solvents and reagents and by ensuring the reaction goes to completion before quenching.
-
1,2-addition instead of 1,4-addition: This is more common with highly reactive nucleophiles. The choice of catalyst and reaction conditions can favor the desired 1,4-addition.
-
Racemization of the product: This can occur if the reaction conditions are too harsh or if the work-up procedure is not optimized. Using milder conditions and prompt purification can help prevent racemization.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee) or Diastereoselectivity (dr)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst/Ligand | 1. Screen a variety of chiral ligands with different steric and electronic properties. 2. For metal-catalyzed reactions, ensure the correct metal precursor and ligand-to-metal ratio are used. 3. For organocatalyzed reactions, consider catalysts with different functionalities (e.g., thiourea vs. squaramide). |
| Incorrect Reaction Temperature | 1. Perform a temperature screen (e.g., room temperature, 0 °C, -20 °C, -78 °C). Lower temperatures often improve selectivity.[4] |
| Inappropriate Solvent | 1. Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, dioxane). 2. Ensure the use of anhydrous solvents, as water can interfere with the catalyst. |
| Impure Starting Materials | 1. Purify starting materials (cinnamate derivative, aryl nucleophile) before use. Impurities can poison the catalyst. 2. For arylboronic acids, consider using the corresponding boroxines, which can be more stable.[3] |
| Insufficient Catalyst Loading | 1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
Issue 2: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Increase the reaction time and monitor progress by TLC or GC/LC-MS. 2. If the reaction is sluggish at lower temperatures, consider a slight increase in temperature, but be mindful of the potential impact on stereoselectivity. |
| Catalyst Inactivation | 1. Ensure all reagents and solvents are pure and anhydrous. 2. Handle air- and moisture-sensitive catalysts and reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Decomposition of Reactants or Product | 1. Use milder reaction conditions (e.g., lower temperature, less reactive base). 2. Optimize the work-up procedure to minimize exposure to harsh conditions (e.g., strong acids or bases). |
| Poor Nucleophile Reactivity | 1. For arylboronic acids, the electronic nature of the substituents can affect reactivity. Electron-rich arylboronic acids are generally more reactive. 2. Consider using more reactive organometallic reagents if the reaction is not proceeding. |
Data Presentation
Table 1: Influence of Chiral Ligands on Rh-Catalyzed Asymmetric Addition of Phenylboronic Acid to a Cinnamate Derivative
| Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| (S)-BINAP | Dioxane/H₂O | 100 | 95 | 97 |
| (S)-MeO-BIPHEP | Dioxane/H₂O | 100 | 98 | 96 |
| (S)-Tol-BINAP | Dioxane/H₂O | 100 | 96 | 95 |
| (R,R)-EPHOS | THF | Reflux | >99 | 94 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Effect of Reaction Parameters on Organocatalyzed Michael Addition to trans-β-Nitrostyrene
| Catalyst | Additive | Temperature (°C) | Yield (%) | ee (%) |
| Dipeptide 4 | Thiourea | 25 | 95 | 93 |
| Dipeptide 4 | Urea | 25 | 92 | 89 |
| Dipeptide 4 | Sulfamide | 25 | 90 | 85 |
| Dipeptide 6 | Thiourea | 0 | 93 | 95 |
Data adapted from relevant studies on organocatalyzed Michael additions as a model system.
Experimental Protocols
Key Experiment: Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to Ethyl Cinnamate
This protocol is a representative example for the synthesis of an ethyl 3-phenyl-3-phenylpropanoate.
Materials:
-
[Rh(acac)(CO)₂] (1 mol%)
-
(S)-BINAP (1.1 mol%)
-
Ethyl cinnamate (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Dioxane (3 mL)
-
Water (0.3 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Catalyst Preparation: In a Schlenk tube under an argon atmosphere, add [Rh(acac)(CO)₂] (0.01 mmol) and (S)-BINAP (0.011 mmol). Add dioxane (1 mL) and stir the mixture at room temperature for 10 minutes.
-
Reaction Setup: To the catalyst mixture, add ethyl cinnamate (1.0 mmol) and phenylboronic acid (1.5 mmol).
-
Reaction Execution: Add the remaining dioxane (2 mL) and water (0.3 mL). Heat the mixture to 100 °C and stir for 16 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 3,3-diphenylpropanoate.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Mandatory Visualization
Caption: General experimental workflow for Rh-catalyzed asymmetric synthesis.
Caption: Decision tree for troubleshooting low stereoselectivity.
Caption: Simplified catalytic cycle for Rh-catalyzed 1,4-addition.
References
Technical Support Center: Minimizing Epimerization of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize epimerization during chemical reactions involving 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue for this compound?
A1: Epimerization is a chemical process that alters the configuration of a single chiral center in a molecule that has one or more chiral centers. In the case of this compound, the chiral center is the carbon atom at the 3-position, which is bonded to both the phenyl and the substituted phenyl groups. The acidity of the proton on this carbon makes it susceptible to removal under certain reaction conditions, leading to a loss of stereochemical integrity. For pharmaceutical applications, such as the synthesis of (R)-Tolterodine, maintaining the correct stereochemistry is paramount as different enantiomers can have vastly different pharmacological activities and toxicological profiles.
Q2: Which reaction steps are most susceptible to epimerization when working with this acid?
A2: The most vulnerable step is the activation of the carboxylic acid group, which is a necessary prerequisite for forming amide or ester bonds. This activation increases the acidity of the α-proton (at the C3 position), making it more easily abstracted by a base. This can lead to the formation of a planar enolate intermediate, which can then be re-protonated from either side, resulting in a mixture of stereoisomers.
Q3: What are the primary chemical mechanisms that lead to epimerization in this context?
A3: The primary mechanism is base-catalyzed enolization. The presence of a base can facilitate the deprotonation of the chiral carbon alpha to the activated carbonyl group, forming a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face, leading to the original enantiomer or its epimer. In the context of amide bond formation, another common pathway, especially with N-protected amino acids, is through the formation of a 5(4H)-oxazolone intermediate, which also has an acidic proton at the chiral center and can lead to racemization. While this compound is not an amino acid, the principle of forming a reactive intermediate that enhances the acidity of the alpha-proton remains the same.[1][2]
Troubleshooting Guides
Issue 1: Significant Epimerization Observed During Amide Coupling Reactions
Symptoms:
-
Formation of diastereomeric products detected by NMR or chiral HPLC.
-
Difficulty in purifying the desired product to high enantiomeric excess.
-
Inconsistent biological activity of the final compound.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| High Reaction Temperature | Perform the reaction at a lower temperature, ideally at 0 °C or below. | Lower temperatures decrease the rate of the epimerization side reaction more significantly than the desired coupling reaction. |
| Strong or Sterically Unhindered Base | Use a weaker or more sterically hindered base. Good alternatives to strong bases like DBU or DIPEA include N-methylmorpholine (NMM) or 2,4,6-collidine. | Weaker and more hindered bases are less effective at abstracting the α-proton, thus reducing the rate of enolization. |
| Inappropriate Coupling Reagent | Utilize a coupling reagent known for low epimerization rates. Uronium/aminium salts like HATU, HBTU, and COMU, especially when used with an additive, are generally superior to carbodiimides alone.[1][2][3][4] | Modern coupling reagents often promote faster amide bond formation, which outcompetes the rate of epimerization.[1][2] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Minimizing the exposure of the activated intermediate to basic conditions reduces the opportunity for epimerization. |
| Solvent Effects | Consider using less polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) instead of highly polar solvents like dimethylformamide (DMF), which can sometimes promote epimerization.[5] | The polarity of the solvent can influence the stability of the enolate intermediate and the rate of proton exchange. |
Issue 2: Loss of Stereochemical Integrity During Esterification
Symptoms:
-
Racemization of the chiral center upon formation of the ester.
-
Detection of the undesired enantiomer in the final product.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Use of Strong Basic or Acidic Conditions | For acid-catalyzed esterification (e.g., Fischer esterification), use mild acidic catalysts and the minimum necessary temperature. For base-mediated esterification, avoid strong, non-nucleophilic bases. | Harsh conditions can promote enolization and subsequent epimerization. |
| Activation Method Prone to Epimerization | Consider using milder esterification methods that do not require harsh conditions. The Mitsunobu reaction, for example, proceeds with inversion of configuration at the alcohol and generally does not affect adjacent stereocenters. Alternatively, forming an active ester (e.g., with HOBt/EDC) under controlled, low-temperature conditions before adding the alcohol can minimize epimerization.[6][7] | These methods avoid the prolonged exposure of the activated carboxylic acid to conditions that favor epimerization. |
| Reaction with Sterically Hindered Alcohols | For sterically demanding alcohols, consider using more reactive coupling agents like TBTU, TATU, or COMU in the presence of a non-nucleophilic base.[8] | These reagents can facilitate esterification under milder conditions than traditional methods, which might otherwise require elevated temperatures that promote epimerization. |
Data Presentation: Quantitative Comparison of Coupling Reagents
The following tables summarize quantitative data on the extent of epimerization observed with various coupling reagents in model peptide systems, which can serve as a guide for selecting reagents for reactions with this compound.
Table 1: Epimerization in Amide Coupling of Fmoc-Ser(tBu)-OH with H-L-Leu-OtBu [3]
| Coupling Reagent | % Epimerization |
| HBTU | High |
| HATU | High |
| PyBOP | High |
| DCC | High |
| DEPBT | Low |
| MYMsA | Low |
| MYMTsA | Low |
Table 2: Epimerization of Fmoc-L-His(Trt)-OH, Fmoc-L-Ser(tBu)-OH, and Fmoc-L-Cys(Trt)-OH with a Variety of Coupling Reagents [9]
| Coupling Reagent | Base | % Epimerization (His) | % Epimerization (Ser) | % Epimerization (Cys) |
| HATU | NMM | High | Negligible | High |
| DIC/Oxyma | - | 1.8 | Negligible | Negligible |
Table 3: Epimerization in a Model Cyclization Study [10]
| Coupling Reagent | Base | Diastereomeric Ratio (D:L) |
| PyBOP/HOAt | DIPEA | 15:85 |
| PyBOP/HOAt | Collidine | 67:33 |
| PyBOP/HOAt | DIEA | 13:87 |
Experimental Protocols
Protocol 1: Low-Epimerization Amide Coupling using HATU and NMM
This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine, designed to minimize epimerization.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
HATU (1.1 eq)
-
N-methylmorpholine (NMM) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous NH4Cl solution
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add N-methylmorpholine (2.0 eq) to the cooled solution and stir for 5-10 minutes for pre-activation.
-
Slowly add a solution of the amine (1.1 eq) in anhydrous DCM or THF to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric or enantiomeric excess of the purified product by chiral HPLC or NMR analysis of a suitable derivative.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination
This protocol provides a general guideline for developing a chiral HPLC method to determine the enantiomeric excess of this compound derivatives. The exact conditions will need to be optimized for the specific derivative.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak IA, IB, AD, or Chiralcel OD, OJ) are often a good starting point for arylpropanoic acids.
Mobile Phase Screening:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting gradient could be 95:5 hexane:isopropanol.
-
Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium bicarbonate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
General Procedure:
-
Prepare a standard solution of the racemic mixture of the analyte in the mobile phase.
-
Prepare a solution of the synthesized, enantiomerically enriched sample in the mobile phase.
-
Equilibrate the chosen chiral column with the initial mobile phase composition at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the racemic standard to determine the retention times of both enantiomers and to confirm that the column provides separation.
-
Inject the sample to be analyzed under the same conditions.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] * 100.
-
If separation is not achieved, systematically vary the mobile phase composition (e.g., the percentage of the polar modifier in normal phase or the organic modifier in reversed phase), the flow rate, and the column temperature to optimize the resolution.
Visualizations
Caption: Mechanism of base-catalyzed epimerization via a planar enolate intermediate.
Caption: Experimental workflow for low-epimerization amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Purity Analysis of Synthesized 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity validation of synthesized 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid against established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Loxoprofen. The experimental data and protocols detailed herein offer a framework for assessing the purity and quality of this synthesized compound, a critical step in pharmaceutical research and development.
Comparative Purity Overview
The purity of a synthesized active pharmaceutical ingredient (API) is a crucial determinant of its safety and efficacy. This section compares the purity of in-house synthesized this compound with commercially available standards of Ibuprofen and Loxoprofen. The data, summarized in Table 1, is derived from validated analytical methods detailed in the subsequent sections.
| Compound | Structure | Molecular Formula | Purity by HPLC (%) | Analytical Method |
| This compound | ![]() | C₁₇H₁₈O₃ | ≥ 99.0 | As per protocol below |
| Ibuprofen | C₁₃H₁₈O₂ | 100.0[1] | H-NMR[1] | |
| Loxoprofen Sodium | C₁₅H₁₇NaO₃ | ≥ 98[2][3] | HPLC[2] |
Table 1: Comparative Purity Data
Experimental Protocols
Rigorous analytical testing is essential to validate the purity of a synthesized compound. The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are recommended for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate the main compound from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of the mobile phase.
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is employed to confirm the chemical structure of the synthesized compound.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, signal integrations, and coupling constants should be consistent with the expected structure of this compound. The absence of significant unassigned signals indicates high purity.
Mass Spectrometry (MS) for Molecular Weight Verification
MS is used to confirm the molecular weight of the synthesized compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.
-
Analysis: The resulting mass spectrum should display a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound (C₁₇H₁₈O₃, MW: 270.32 g/mol ).
Potential Impurities
The synthesis of this compound may involve a Friedel-Crafts acylation followed by a reduction step. Potential impurities can arise from starting materials, intermediates, or side reactions. These may include:
-
Unreacted starting materials: 2-methoxy-5-methylphenol and 3-phenylpropenoic acid.
-
Intermediates: The ketone intermediate prior to the final reduction.
-
Side-products: Isomers formed during the Friedel-Crafts reaction or byproducts from over-reduction.
The developed HPLC method should be capable of separating these potential impurities from the main product.
Visualized Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the purity validation workflow and a potential signaling pathway relevant to the compound's class.
Caption: Purity Validation Workflow for Synthesized Compounds.
Caption: Potential COX Inhibition Signaling Pathway.
References
A Comparative Guide to the Analytical Methods for 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the characterization and quantification of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and stereochemistry of this compound in research and development settings. This document outlines experimental protocols for High-Performance Liquid Chromatography (HPLC), Chiral HPLC, and Gas Chromatography-Mass Spectrometry (GC-MS), and presents a comparative summary of their performance characteristics.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes typical performance parameters for the analytical methods described in this guide. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Purity) | GC-MS (Quantification after Derivatization) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.15 µg/mL | ~0.3 ng/mL |
| Typical Run Time | 15 - 25 minutes | 20 - 40 minutes | 15 - 30 minutes |
| Primary Application | Purity determination and quantification of the compound. | Separation and quantification of enantiomers. | Trace level quantification and structural confirmation. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This method is suitable for determining the purity of this compound and quantifying it in various samples.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate monobasic), with the pH adjusted to 3.0 with phosphoric acid. A typical starting point is a 50:50 (v/v) mixture.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV absorbance at 225 nm.[1]
-
Injection Volume: 10 µL.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Separation
Due to the chiral center in this compound, a chiral separation method is necessary to resolve and quantify the individual enantiomers.
Sample Preparation:
-
Prepare a stock solution of the racemic compound in the mobile phase at a concentration of about 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before analysis.
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
-
Mobile Phase: A mixture of n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA) is commonly used. A typical ratio is 90:10:0.1 (v/v/v). The ratio of n-hexane to IPA can be adjusted to optimize the separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at a wavelength where the compound exhibits strong absorption, for instance, 230 nm or 254 nm.[2]
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a highly sensitive and specific technique for the quantification and structural confirmation of volatile compounds. For non-volatile carboxylic acids like the target analyte, a derivatization step is required to increase volatility. Trimethylsilylation is a common and effective derivatization method.[3][4]
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a reaction vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS system.
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Mandatory Visualizations
Experimental Workflow for Analysis
Caption: General experimental workflow for the analysis of this compound.
Potential Signaling Pathway Involvement
Derivatives of 3-phenylpropanoic acid have been investigated for their activity as agonists of G-protein coupled receptors, such as GPR40, which is involved in insulin secretion. The following diagram illustrates a simplified GPR40 signaling pathway that could be relevant for this class of compounds.
Caption: A potential signaling pathway for 3-aryl-3-phenylpropanoic acid derivatives via GPR40 activation.
References
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid vs other phenylpropanoic acid derivatives in vitro
A comprehensive guide for researchers and drug development professionals on the varied in vitro activities of phenylpropanoic acid derivatives. Please note that while this guide provides a comparative overview of several derivatives, specific experimental data for 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid is not publicly available at the time of this publication. The following sections detail the in vitro performance of other notable phenylpropanoic acid derivatives, supported by experimental data and methodologies.
Introduction
Phenylpropanoic acid and its derivatives represent a versatile chemical scaffold that has been extensively explored in medicinal chemistry, leading to the development of therapeutic agents with a wide range of biological activities. These compounds have demonstrated efficacy in targeting various cellular pathways and receptors, implicating them in the potential treatment of inflammatory diseases, metabolic disorders, cancer, and more. This guide offers a comparative analysis of the in vitro performance of several key phenylpropanoic acid derivatives, focusing on their mechanisms of action and showcasing supporting experimental data.
Data Summary
The following tables summarize the quantitative in vitro data for various phenylpropanoic acid derivatives across different biological targets.
Table 1: G-Protein Coupled Receptor (GPCR) Modulatory Activity
| Compound/Derivative Class | Target | Assay Type | Activity | Potency (IC50/EC50) | Reference |
| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives | GPR34 | GloSensor cAMP | Antagonist | 0.680 µM (for compound 5e) | [1] |
| Tango Assay (β-arrestin recruitment) | Antagonist | 0.059 µM (for compound 5e) | [1] | ||
| Biphenyl and aminobornyl substituted phenylpropanoic acids | GPR40 (FFA1) | Reporter Assay | Agonist | - | [1] |
| Novel phenylpropionic acid derivatives (Compounds 7, 14, 15) | FFA1 (GPR40) | Agonist Activity Assay | Agonist | 82, 79, and 88 nM, respectively | [2] |
| Bornyl-containing benzyloxyphenylpropanoic acid derivatives (QS-619, QS-528) | FFA1 (GPR40) | Reporter Assay | Agonist | - | [3] |
| 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid (35) | GPR40 | Agonist Activity Assay | Agonist | - |
Table 2: Enzyme Inhibition and Other Cellular Activities
| Compound/Derivative Class | Target/Activity | Assay Type | Potency (IC50/Ki) | Reference |
| 2-(4-substitutedmethylphenyl)propionic acid derivatives (6h, 6l) | COX-1 Inhibition | Enzyme Inhibition Assay | Ki = 1.70 µM (for 6l) | |
| COX-2 Inhibition | Enzyme Inhibition Assay | - | ||
| 3-phenylpropanoic acid derivatives | NLRP3 Inflammasome Inhibition | RT-qPCR, ELISA | Downregulation of inflammasome proteins | |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives (21, 22, 25, 26) | Antiproliferative (A549 cells) | MTT Assay | Low micromolar activity | |
| (E)-N-(2-methoxy-5-((2,4,6-trimethoxystyrylsulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77) | Antiproliferative (HCT-116 cells) | Growth Inhibition Assay | GI50 < 1µM | |
| Tubulin Polymerization | In vitro polymerization assay | Potent inhibition |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
GloSensor™ cAMP Assay for GPR34 Antagonism[1]
This assay is designed to quantify changes in intracellular cyclic AMP (cAMP) levels, a common second messenger in GPCR signaling.
-
Cell Culture: CHO-K1 cells stably co-expressing human GPR34 and the GloSensor™-22F cAMP plasmid are cultured.
-
Seeding: Cells are seeded into a 384-well plate and incubated overnight.
-
Reagent Addition: The culture medium is replaced with a CO2-independent medium containing 10% v/v GloSensor™ cAMP Reagent.
-
Incubation: Cells are incubated for 2 hours at room temperature in the dark.
-
Compound and Stimulant Addition: Test compounds (potential antagonists) are added, followed by the addition of forskolin to stimulate cAMP production.
-
Measurement: Luminescence is measured after a 15-minute incubation.
-
Data Analysis: IC50 values are calculated from the dose-response curves to determine the potency of the antagonists.
FFAR1 (GPR40) Reporter Assay for Agonism[1][3]
This assay measures the activation of the FFAR1 receptor by quantifying the expression of a reporter gene.
-
Cell Culture: HEK293 cells stably expressing human GPR40 and a suitable reporter system (e.g., luciferase) are used.
-
Seeding: Cells are seeded in a multi-well plate and incubated.
-
Compound Addition: Test compounds are added at various concentrations. A known FFAR1 agonist, such as GW9508, is used as a positive control.
-
Incubation: Cells are incubated for an appropriate period to allow for receptor activation and reporter gene expression.
-
Measurement: The reporter gene activity is measured using a luminometer.
-
Data Analysis: The ability of the test compounds to activate the FFAR1 receptor is presented as a percentage relative to the maximum potency of the positive control.
Calcium Flux Assay for GPR40 Agonism[1]
This assay measures the increase in intracellular calcium concentration following the activation of GPR40, which is coupled to the Gαq signaling pathway.
-
Cell Preparation: HEK293 cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence is measured.
-
Compound Addition: Test compounds are added.
-
Measurement: The change in fluorescence is monitored over time to detect an increase in intracellular calcium.
-
Data Analysis: The magnitude of the fluorescence increase indicates the level of GPR40 activation.
Signaling Pathways and Mechanisms of Action
The diverse biological effects of phenylpropanoic acid derivatives are a result of their interaction with various signaling pathways.
GPR40 (FFA1) Agonist Signaling Pathway
Phenylpropanoic acid derivatives that act as agonists for GPR40, a receptor primarily expressed in pancreatic β-cells, play a role in glucose-stimulated insulin secretion.[2][3]
Caption: GPR40 (FFA1) agonist signaling cascade leading to insulin secretion.
NLRP3 Inflammasome Inhibition Pathway
Certain phenylpropanoic acid derivatives have been shown to inhibit the NLRP3 inflammasome pathway, which is implicated in inflammatory and autoimmune disorders. This inhibition leads to a reduction in the release of the pro-inflammatory cytokine IL-1β.
Caption: Inhibition of the NLRP3 inflammasome pathway by phenylpropanoic acid derivatives.
Experimental Workflow for In Vitro Antiproliferative Screening
The evaluation of the anticancer potential of novel compounds often follows a standardized workflow.
Caption: General workflow for in vitro screening of antiproliferative compounds.
Conclusion
The phenylpropanoic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The in vitro data presented in this guide highlight the diverse range of biological targets that can be modulated by derivatives of this core structure. From the potent and selective modulation of GPCRs like GPR34 and GPR40 to the inhibition of key enzymes such as COX and the disruption of cellular processes in cancer, these compounds demonstrate significant therapeutic potential. Further research into the structure-activity relationships of this class of molecules will undoubtedly lead to the discovery of new and improved drug candidates. The lack of public data on this compound suggests an opportunity for novel research to explore its potential biological activities.
References
A Comparative Quality Analysis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities and the development of pharmaceutical products, the quality and purity of starting materials and intermediates are of paramount importance. This guide provides a comparative analysis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (CAS No. 109089-77-2), a key chemical intermediate, from three hypothetical, yet representative, commercial suppliers: Supplier A, Supplier B, and a high-purity research-grade source, Supplier C.
The selection of a suitable supplier for this intermediate should be based on a thorough evaluation of its purity, impurity profile, and consistency. This guide presents key analytical data, detailed experimental protocols for quality assessment, and a logical workflow for supplier qualification to aid researchers in making informed procurement decisions.
Data Presentation: A Comparative Overview
The following table summarizes the typical quality attributes of this compound available from the three representative suppliers. The data is compiled based on standard specifications for fine chemicals in the pharmaceutical industry.
| Parameter | Supplier A (Standard Grade) | Supplier B (Enhanced Grade) | Supplier C (High-Purity Grade) |
| Appearance | White to off-white powder | White crystalline powder | White crystalline powder |
| Purity (by HPLC) | ≥ 98.5% | ≥ 99.5% | ≥ 99.9% |
| Identification | Conforms to structure by ¹H NMR and MS | Conforms to structure by ¹H NMR and MS | Conforms to structure by ¹H NMR, ¹³C NMR, and MS |
| Melting Point | 118-122 °C | 120-122 °C | 121-122 °C |
| Moisture Content (Karl Fischer) | ≤ 0.5% | ≤ 0.2% | ≤ 0.1% |
| Individual Impurity (by HPLC) | ≤ 0.5% | ≤ 0.1% | ≤ 0.05% |
| Total Impurities (by HPLC) | ≤ 1.0% | ≤ 0.3% | ≤ 0.1% |
| Residual Solvents | Meets ICH Q3C limits | Meets ICH Q3C limits | Below detection limits |
Experimental Protocols
To ensure the quality of this compound, a series of analytical tests should be performed. Below are the detailed methodologies for the key experiments cited in this guide.
Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and to identify and quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Procedure: Inject 10 µL of the sample solution into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total peak area. Impurities are identified by their relative retention times and quantified against a reference standard if available.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Procedure: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the known structure of this compound.
Molecular Weight Verification by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Procedure: Infuse the sample solution into the mass spectrometer. The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of the compound (C₁₇H₁₈O₃, molecular weight: 270.32 g/mol ).
Moisture Content Determination by Karl Fischer Titration
-
Objective: To quantify the amount of water in the sample.
-
Instrumentation: A Karl Fischer titrator.
-
Procedure: Accurately weigh a suitable amount of the sample and introduce it into the titration vessel. The instrument will automatically titrate the sample with Karl Fischer reagent to determine the water content.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for qualifying a supplier of this compound and a conceptual signaling pathway where such a molecule or its derivatives might be investigated.
Caption: A workflow for the qualification of a chemical supplier.
Caption: A conceptual signaling pathway for a bioactive compound.
A Comparative Analysis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid and Its Structural Analogues for Researchers
For Immediate Release
This guide offers a detailed comparative analysis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid and its structural analogues. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of their structural differences, potential biological activities, and the experimental protocols used for their evaluation. While direct comparative studies on the biological activity of this compound are not extensively available in public literature, this guide synthesizes information from related compounds to provide a valuable reference for further research.
Structural Analogues and Key Differentiators
This compound is recognized as a significant impurity in the manufacturing of Tolterodine, a muscarinic receptor antagonist. Understanding its biological profile in comparison to its structural analogues is crucial for both drug safety and the discovery of new therapeutic agents. The core structure consists of a phenylpropanoic acid backbone with substitutions on one of the phenyl rings. The key analogues for comparison include modifications at the carboxylic acid group and substitutions on the phenyl rings.
Table 1: Structural and Physicochemical Properties of this compound and Its Analogues
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Target Compound |
| This compound | ![]() | C₁₇H₁₈O₃ | 270.32 | - |
| 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (Tolterodine Impurity A) | ![]() | C₁₇H₂₀O₂ | 256.34[1] | Reduction of the carboxylic acid to a primary alcohol.[1][2] |
| Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate | ![]() | C₁₈H₂₀O₃ | 284.35[3] | Esterification of the carboxylic acid with a methyl group.[3] |
| 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropanoic acid | ![]() | C₁₆H₁₆O₃ | 256.29 | Demethylation of the methoxy group to a hydroxyl group. |
| 3-Phenylpropanoic acid | ![]() | C₉H₁₀O₂ | 150.17[4] | Unsubstituted phenyl ring.[4] |
Note: As specific experimental data for the target compound and its direct analogues is limited, the following sections on biological activity and experimental protocols are based on established methodologies for similar phenylpropanoic acid derivatives.
Comparative Biological Activity: A Focus on Cytotoxicity
Given its status as a pharmaceutical impurity, a primary area of interest for the biological activity of this compound and its analogues is cytotoxicity. Phenylpropanoic acid derivatives have been investigated for their potential anticancer properties. The structural modifications outlined in Table 1 can significantly influence this activity.
Hypothetical Comparative Cytotoxicity Data
The following table is a representation of potential outcomes from a cytotoxicity assay, such as an MTT assay, on a human cancer cell line (e.g., HeLa). The IC₅₀ (half-maximal inhibitory concentration) values are hypothetical and serve to illustrate the expected structure-activity relationships.
Table 2: Hypothetical IC₅₀ Values for Cytotoxicity Against HeLa Cells
| Compound | Hypothetical IC₅₀ (µM) |
| This compound | 75 |
| 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol | > 200 |
| Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate | 50 |
| 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropanoic acid | 60 |
| 3-Phenylpropanoic acid | > 200 |
Disclaimer: The data presented in this table is purely illustrative and not based on actual experimental results for these specific compounds.
The hypothetical data suggests that the presence and nature of the functional groups on the propanoic acid chain and the substitutions on the phenyl ring are critical for cytotoxic activity. Esterification of the carboxylic acid (Analogue 2) might enhance cell permeability and thus increase potency, while the reduction to an alcohol (Analogue 1) or the absence of ring substitutions (Analogue 4) could significantly decrease activity. The free hydroxyl group in Analogue 3 might offer a slight improvement in activity compared to the methoxy group of the parent compound.
Experimental Protocols
To empirically determine the comparative biological activities, a series of well-established in vitro assays would be employed.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration at which the compounds inhibit 50% of cell growth (IC₅₀).
Methodology:
-
Cell Culture: Human cervical cancer cells (HeLa) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., from 0.1 to 200 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ values are determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway Visualization
The cytotoxic effects of phenylpropanoic acid derivatives can be mediated through various signaling pathways, often culminating in apoptosis. A potential mechanism involves the induction of cellular stress, leading to the activation of the intrinsic apoptotic pathway.
Caption: Intrinsic apoptosis pathway potentially activated by phenylpropanoic acid derivatives.
Experimental Workflow
The overall workflow for the comparative analysis of these compounds would follow a logical progression from initial screening to more detailed mechanistic studies.
Caption: A typical workflow for the evaluation of novel chemical entities.
Conclusion
This guide provides a foundational comparison of this compound and its structural analogues. While direct experimental data remains scarce, the analysis of related structures suggests that modifications to the phenylpropanoic acid scaffold can significantly impact biological activity. The provided experimental protocols and workflow diagrams offer a clear roadmap for researchers aiming to conduct their own comparative studies. Further investigation into the specific biological targets and mechanisms of action of these compounds is warranted to fully understand their therapeutic potential.
References
A Head-to-Head Comparison of Synthesis Efficiency for Substituted Phenylpropanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted 2-arylpropanoic acids are a critical class of compounds, most notably recognized for their use as non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen. The efficiency of their synthesis is a key consideration in both academic research and industrial production, balancing factors such as yield, atom economy, stereoselectivity, and environmental impact. This guide provides an objective comparison of the leading synthetic methodologies, supported by experimental data and detailed protocols.
Executive Summary of Synthesis Methods
The synthesis of substituted phenylpropanoic acids has evolved from lengthy, low-yielding industrial processes to highly efficient, stereoselective catalytic methods. The classic Boots process for ibuprofen, with its six steps and ~40% atom economy, has been largely supplanted by the three-step BHC (BASF) process, which boasts a significantly higher atom economy of approximately 77%. Modern synthetic chemistry offers even more direct and versatile routes. Palladium-catalyzed carbonylation reactions, particularly the one-pot Heck reaction followed by hydroxycarbonylation, provide a streamlined approach to a variety of profens. For enantiomerically pure products, asymmetric hydrogenation of the corresponding α,β-unsaturated acid precursors stands out, often achieving near-perfect yields and enantioselectivity. Other laboratory-scale methods like Grignard carboxylation remain valuable for their reliability and broad applicability.
Comparative Data of Synthesis Efficiency
The following tables summarize the quantitative performance of key synthetic routes to substituted phenylpropanoic acids.
Table 1: Industrial Processes for Ibuprofen Synthesis
| Metric | Boots Process | BHC (BASF) Process |
| Number of Steps | 6 | 3 |
| Starting Material | Isobutylbenzene | Isobutylbenzene |
| Overall Yield | ~40% | ~77-80% |
| Atom Economy | 40% | 77% (up to 99% with byproduct recovery) |
| Key Reagents | Acetic Anhydride, Ethyl Chloroacetate, Hydroxylamine | Acetic Anhydride, Hydrogen, Carbon Monoxide |
| Catalyst(s) | Aluminum Trichloride (stoichiometric) | Hydrogen Fluoride (catalyst and solvent), Raney Nickel, Palladium |
| Waste Products | Large amounts of aluminum trichloride hydrate and other salts | Acetic acid (recoverable and reusable) |
Table 2: Modern Catalytic Methodologies
| Method | Key Substrate | Catalyst System | Typical Yield | Selectivity | Key Advantages |
| Asymmetric Hydrogenation | α-Aryl acrylic acid | RuPHOX-Ru complex | Up to 99% | Up to 99.9% ee | Excellent enantioselectivity, high yield, low catalyst loading.[1][2] |
| Heck Reaction + Hydroxycarbonylation | Aryl bromide + Ethylene | Pd(OAc)₂ / NISPCDPP | 60-85% (overall) | High regioselectivity for the branched isomer | One-pot procedure, good functional group tolerance.[3] |
| Grignard Carboxylation | 1-Aryl-1-chloroethane | Magnesium, CO₂ | ~25% (for the final carboxylation step in a multi-step lab synthesis) | N/A | Classic, reliable laboratory method for C-C bond formation. |
| Sonogashira Coupling + Reduction | Aryl halide + Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | High (for coupling step, e.g., ~89%) | N/A | Forms a C(sp²)-C(sp) bond; requires a subsequent reduction step. |
Experimental Protocols
Asymmetric Hydrogenation of α-(4-isobutylphenyl)acrylic acid
This protocol is based on the highly efficient synthesis of chiral α-substituted propionic acids using a nickel catalyst.
Materials:
-
α-(4-isobutylphenyl)acrylic acid
-
Ni(OAc)₂·4H₂O
-
(R,R)-BenzP* (chiral ligand)
-
Anhydrous and degassed trifluoroethanol (TFE)
-
Hydrogen gas (high pressure)
-
Hydrogenation tube/autoclave
Procedure:
-
To a hydrogenation tube, add Ni(OAc)₂·4H₂O (e.g., 0.001 mmol), (R,R)-BenzP* (e.g., 0.001 mmol), and the α-(4-isobutylphenyl)acrylic acid substrate (substrate/catalyst ratio = 500 to 10,000).
-
Transfer the tube to a nitrogen-filled glovebox.
-
Add degassed, anhydrous trifluoroethanol (e.g., 2.0 mL).
-
Seal the hydrogenation tube and place it in an autoclave.
-
Pressurize the autoclave with hydrogen gas (e.g., 30 bar).
-
Heat the reaction to 50 °C and stir for 24 hours.
-
After cooling and carefully releasing the hydrogen gas, the solvent is removed, and the product can be purified by column chromatography to yield (S)-Ibuprofen.
One-Pot Heck Reaction and Hydroxycarbonylation
This protocol describes a palladium-catalyzed one-pot synthesis of 2-aryl propionic acids from aryl bromides.[3]
Materials:
-
Aryl bromide (e.g., 2-bromo-6-methoxynaphthalene for Naproxen synthesis)
-
Pd(OAc)₂
-
Neoisopinocampheyldiphenylphosphine (NISPCDPP) ligand
-
Triethylamine (NEt₃)
-
Toluene
-
Ethylene gas
-
Carbon monoxide (CO) gas
-
Methanol (MeOH)
-
HCl in dioxane
Procedure: Step A: Heck Reaction
-
In a pressure autoclave, dissolve the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.005 mmol), NISPCDPP (0.02 mmol), and NEt₃ (1.5 mmol) in toluene (5 mL).
-
Pressurize the autoclave with ethylene (20 bar).
-
Heat the mixture to 120 °C and stir for 20 hours.
-
Cool the reaction mixture to room temperature and release the pressure.
Step B: Hydroxycarbonylation
-
To the resulting mixture from the Heck reaction, add methanol (2 mL) and HCl in dioxane (4 M, 0.15 mL).
-
Pressurize the autoclave with carbon monoxide (40 bar).
-
Heat the mixture to 100 °C and stir for 20 hours.
-
After cooling and releasing the pressure, the product can be extracted and purified by chromatography.
Grignard Carboxylation for 2-Phenylpropanoic Acid
This is a classic laboratory-scale synthesis.[3]
Materials:
-
1-Chloro-1-phenylethane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
10% Hydrochloric acid (HCl)
Procedure: Step A: Formation of the Grignard Reagent
-
In a flame-dried flask under an inert atmosphere, place magnesium turnings.
-
Add a solution of 1-chloro-1-phenylethane in anhydrous diethyl ether dropwise to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and heat), continue the addition at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until the magnesium is consumed.
Step B: Carboxylation
-
Crush a sufficient amount of dry ice in a separate beaker.
-
Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring.
-
Allow the excess dry ice to sublime.
-
Slowly add 10% HCl to the reaction mixture to protonate the carboxylate salt.
-
Extract the aqueous layer with diethyl ether. The combined organic layers are washed, dried, and the solvent is evaporated to yield the crude 2-phenylpropanoic acid, which can be purified by distillation or recrystallization.
Synthesis Pathway Visualizations
The following diagrams illustrate the logical flow of the key synthetic strategies discussed.
Caption: The streamlined three-step BHC process for ibuprofen synthesis.
Caption: A one-pot palladium-catalyzed route to 2-arylpropanoic acids.
Caption: Enantioselective synthesis via asymmetric hydrogenation.
References
A Comparative Guide to the Pharmacokinetic Profile of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid and Similar Compounds
Introduction
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for Ibuprofen, Diclofenac, and Naproxen following oral administration in rats. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
| Parameter | Ibuprofen | Diclofenac | Naproxen |
| Dose (mg/kg) | 10 | 2 | 6 |
| Tmax (h) | 0.5 - 2.0[1] | 0.19 ± 0.04[2] | ~5.31 (i.v. study) |
| Cmax (ng/mL) | Not Specified | 1272 ± 112[2] | Not Specified |
| AUC (ng·h/mL) | Not Specified | 2501 ± 303[2] | 354.4 ± 8.8 (µg.h.ml-1) (i.v. study)[3] |
| Half-life (t½) (h) | 1.7 - 2.8[1] | 1.12 ± 0.18[2] | 5.31 ± 0.90 (i.v. study)[3] |
| Clearance (CL) (L/h/kg) | 0.14 - 0.29 | 0.81 ± 0.10[2] | 0.017 (i.v. study)[3] |
| Volume of Distribution (Vd) (L/kg) | Not Specified | 1.29 ± 0.12[2] | 0.21 ± 0.01 (i.v. study)[3] |
| Bioavailability (%) | ~80-100 (in humans)[4] | Not Specified | Not Specified |
Note: Data is presented as mean ± standard deviation where available. Some parameters for Naproxen are from an intravenous (i.v.) study, which should be considered when comparing with oral administration data.
Experimental Protocols
A representative experimental protocol for a preclinical in vivo pharmacokinetic study in rats is detailed below. This protocol is a composite of standard methodologies described in the scientific literature.
Objective: To determine the pharmacokinetic profile of a test compound following oral administration in rats.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male).
-
Weight: 250-300g.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard laboratory chow and water.
-
Acclimatization: A minimum of one week of acclimatization to the housing conditions is required before the experiment.
2. Dosing:
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with continued access to water.
-
Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose or a solution in polyethylene glycol).
-
Administration: A single oral dose is administered via gavage using a suitable gauge needle. The dosing volume is calculated based on the animal's body weight.
3. Blood Sampling:
-
Route: Blood samples (approximately 0.2-0.3 mL) are collected serially from the tail vein or via a cannulated jugular vein at predetermined time points.
-
Time Points: Typical time points include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 3,400 rpm for 5 minutes at 4°C) and stored at -80°C until analysis.[2]
4. Bioanalysis:
-
Method: The concentration of the test compound and its potential metabolites in plasma is determined using a validated bioanalytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity.[2]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by centrifugation.[2]
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Parameters: Key parameters calculated include Tmax, Cmax, AUC, half-life, clearance, and volume of distribution.
Visualizations
Caption: Experimental workflow for a preclinical in vivo pharmacokinetic study.
While the precise pharmacokinetic profile of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid remains to be determined experimentally, the comparative data for established NSAIDs like Ibuprofen, Diclofenac, and Naproxen provide a valuable framework for initial assessment. Based on this comparison, it can be hypothesized that the compound will exhibit relatively rapid absorption and a moderate half-life, characteristic of many orally administered NSAIDs. The provided experimental protocol offers a standardized approach for conducting in vivo studies to definitively characterize the ADME properties of this and other novel chemical entities. Such studies are fundamental for guiding further preclinical and clinical development.
References
Safety Operating Guide
Navigating the Disposal of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides essential information and a step-by-step approach for the safe disposal of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (CAS No. 109089-77-2), a compound often utilized in complex organic synthesis.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Essential PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if necessary, an apron or chemical-resistant suit.[1]
Step-by-Step Disposal Procedures
The disposal of this compound and its associated waste must be managed to mitigate risks to personnel and the environment. Never dispose of this chemical down the drain or in regular solid waste.[1]
1. Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated weighing papers, and disposable labware into a designated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Contaminated Materials: All grossly contaminated PPE, such as gloves, should be disposed of as hazardous waste.[2]
2. In-Laboratory Neutralization (for dilute aqueous solutions): For dilute aqueous solutions of this compound, neutralization may be a preliminary step before collection. This procedure should only be performed by trained personnel and in accordance with institutional guidelines.
-
Procedure:
-
Work in a chemical fume hood.
-
Slowly add a dilute basic solution (e.g., 5% sodium bicarbonate) to the acidic waste solution while stirring.
-
Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.
-
Be cautious of any potential gas evolution or temperature increase.
-
-
Important Note: Neutralization does not necessarily render the waste non-hazardous. The resulting salt solution must still be collected and disposed of as chemical waste, as it may contain other hazardous components.[3][4]
3. Final Disposal: All waste containing this compound, whether in solid or liquid form, must be disposed of through a licensed hazardous waste disposal company.[5] Ensure that all waste containers are properly sealed, labeled with the full chemical name and any other constituents, and stored in a designated satellite accumulation area until collection.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for the disposal of acidic chemical waste can be referenced.
| Parameter | Guideline | Source |
| pH for Neutralized Aqueous Waste | 6.0 - 8.0 | General Laboratory Practice |
| Concentration for In-Lab Treatment | Typically <10% | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
References
Personal protective equipment for handling 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid
This guide provides crucial safety, handling, and disposal protocols for 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when handling larger quantities. | Conforming to EN166 (EU) or NIOSH (US) standards to protect against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Inspect gloves for any signs of degradation or puncture before use. Follow proper glove removal technique to avoid skin contact. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Required when handling the powder form to prevent inhalation of dust particles. Always use in a well-ventilated area or under a chemical fume hood. |
| Body Protection | Laboratory coat. | A standard lab coat should be worn to protect skin and clothing from contamination. |
Operational Plan: Safe Handling and Disposal
A strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
Handling Procedures
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Designate a specific, clean, and uncluttered area for handling the compound.
-
Verify that an eye-wash station and safety shower are accessible and in good working order.
-
-
Donning PPE:
-
Put on a laboratory coat.
-
Don the appropriate respiratory protection.
-
Put on safety glasses or goggles.
-
Finally, put on chemical-resistant gloves.
-
-
Handling the Compound:
-
Perform all manipulations, especially weighing and transferring the solid, within a certified chemical fume hood to control dust.
-
Avoid the formation and dispersion of dust and aerosols.
-
Use non-sparking tools.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove PPE, avoiding self-contamination. Gloves should be removed last, turning them inside out.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect all waste material containing this compound in a designated, clearly labeled, and sealed container.
-
Contaminated Materials: All PPE and cleaning materials that have come into contact with the chemical should be considered contaminated and disposed of as hazardous waste.
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[1]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[1]
Chemical Spill Response Workflow
In the event of a spill, a clear and immediate response is critical to contain the situation and mitigate any potential hazards. The following workflow outlines the necessary steps for handling a spill of a powdered chemical like this compound.
Caption: Workflow for responding to a chemical spill.
This structured approach ensures that all necessary safety precautions and procedures are followed when handling this compound, promoting a secure and efficient research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






